Cdk7-IN-30
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H28ClN5O3S |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
N-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]cyclohexyl]acetamide |
InChI |
InChI=1S/C21H28ClN5O3S/c1-13(2)31(29,30)19-7-5-4-6-18(19)26-20-17(22)12-23-21(27-20)25-16-10-8-15(9-11-16)24-14(3)28/h4-7,12-13,15-16H,8-11H2,1-3H3,(H,24,28)(H2,23,25,26,27) |
InChI Key |
DEWMOHMMBPEEPV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cdk7-IN-30: An In-Depth Technical Guide on Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cdk7-IN-30, also identified as Compound 22, is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). With a half-maximal inhibitory concentration (IC50) of 7.21 nM against CDK7, this compound serves as a valuable tool for investigating the multifaceted roles of CDK7 in transcription and cell cycle regulation. This technical guide provides a comprehensive overview of the biological activity, target profile, and methodologies for studying this compound, intended to support researchers in oncology and cell biology.
Introduction to CDK7 and its Inhibition
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal dual role in fundamental cellular processes. As a component of the Transcription Factor IIH (TFIIH) complex, CDK7 is integral to the initiation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II. Additionally, CDK7 functions as a CDK-Activating Kinase (CAK), responsible for the phosphorylation and subsequent activation of other CDKs, such as CDK1 and CDK2, which are critical drivers of cell cycle progression. Given its central role in both transcription and cell proliferation, CDK7 has emerged as a compelling therapeutic target in oncology.
This compound is a small molecule inhibitor designed to selectively target the kinase activity of CDK7. Its mechanism of action involves the inhibition of phosphorylation of key downstream substrates, including RNA Polymerase II and CDK2, ultimately leading to the induction of apoptosis in cancer cells.
Biological Activity and Target Profile of this compound
The inhibitory activity of this compound has been characterized against a panel of cyclin-dependent kinases, demonstrating significant selectivity for CDK7.
| Target | IC50 (nM) |
| CDK7 | 7.21 |
| CDK2 | 734.55 |
| CDK3 | 370.40 |
| CDK4 | 644.80 |
| CDK5 | 3678.50 |
| CDK1 | >10000.00 |
| Table 1: In vitro inhibitory activity of this compound against a panel of Cyclin-Dependent Kinases. Data presented as half-maximal inhibitory concentration (IC50).[1][2][3] |
The data clearly indicates that this compound is a highly potent inhibitor of CDK7, with at least 50-fold selectivity over other CDKs tested. This selectivity profile makes it a precise tool for elucidating the specific functions of CDK7.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of CDK7, which disrupts two major cellular processes: transcription and cell cycle progression.
Inhibition of Transcription
As a core component of the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation is a critical step for the initiation and elongation phases of transcription. By inhibiting CDK7, this compound effectively prevents the phosphorylation of RNA Pol II, leading to a global suppression of transcription.[4][5][6][7] This transcriptional inhibition is particularly detrimental to cancer cells, which are often highly dependent on the continuous expression of oncogenes and anti-apoptotic proteins for their survival.
Disruption of Cell Cycle Progression
CDK7 acts as a master regulator of the cell cycle through its role as a CDK-Activating Kinase (CAK). It activates other key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, by phosphorylating a conserved threonine residue in their T-loop. The inhibition of CDK7 by this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest, typically at the G1/S and G2/M checkpoints.[4] The observed inhibitory effect of this compound on CDK2 phosphorylation is a direct consequence of its primary activity against CDK7.[4][5][6][7]
The combined effect of transcriptional suppression and cell cycle arrest culminates in the induction of apoptosis, or programmed cell death, in cancer cells.[4][5][6][7]
Caption: CDK7 signaling pathways and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for key experiments to characterize the activity of this compound.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantitatively measures the kinase activity of CDK7 and its inhibition by this compound by detecting the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 enzyme complex
-
CDK7 substrate peptide (e.g., a peptide derived from the RNA Pol II CTD)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase assay buffer.
-
Reaction Setup: In each well of the plate, add the CDK7 enzyme, the substrate peptide, and the diluted this compound or vehicle control (DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for CDK7.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase assay to determine IC50 values.
Western Blot Analysis of Downstream Targets
This method is used to assess the in-cell activity of this compound by measuring the phosphorylation status of its downstream targets.
Materials:
-
Cancer cell line of interest (e.g., a line known to be sensitive to CDK7 inhibition)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNA Pol II (Ser2, Ser5, or Ser7), anti-phospho-CDK2 (Thr160), and antibodies for total protein levels as loading controls (e.g., total RNA Pol II, total CDK2, GAPDH, or β-actin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting membranes and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein and the vehicle control.
Conclusion
This compound is a potent and selective inhibitor of CDK7 that serves as a critical research tool for dissecting the roles of this kinase in transcription and cell cycle control. Its well-defined target profile and mechanism of action make it a valuable compound for preclinical studies in oncology and for furthering our understanding of fundamental cellular processes. The experimental protocols outlined in this guide provide a framework for the robust evaluation of this compound and other potential CDK7 inhibitors.
References
The Disruption of Transcriptional Machinery: A Technical Guide to the Effects of CDK7 Inhibition by Cdk7-IN-30
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms and cellular consequences of inhibiting Cyclin-Dependent Kinase 7 (CDK7) with a focus on its impact on transcription. As "Cdk7-IN-30" is not a standardized nomenclature in publicly available research, this document will utilize data from the well-characterized and structurally similar covalent CDK7 inhibitor, THZ1, as a representative molecule to elucidate the effects of this class of inhibitors.
Core Mechanism of Action: A Dual Assault on Transcription and Cell Cycle
CDK7 is a serine/threonine kinase that plays a pivotal dual role in two fundamental cellular processes: transcription and cell cycle progression.[1][2][3] Its inhibition, therefore, leads to a multifaceted cellular response.
-
Transcriptional Regulation: As a core component of the general transcription factor IIH (TFIIH), CDK7 is responsible for the phosphorylation of the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII).[3][4] Specifically, CDK7 phosphorylates serine residues at positions 5 and 7 (Ser5 and Ser7) of the RNAPII CTD. This phosphorylation is a critical step for promoter escape, transcription initiation, and the recruitment of RNA capping and processing machinery.[3][5]
-
Cell Cycle Control: CDK7 also functions as the catalytic subunit of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6, that govern cell cycle progression.[1][3]
Covalent CDK7 inhibitors like THZ1 exert their function by forming an irreversible bond with a unique cysteine residue (Cys312) located outside the canonical ATP-binding pocket of CDK7.[6][7] This covalent modification leads to a potent and sustained inhibition of its kinase activity.
The primary effect of CDK7 inhibition on transcription is a rapid and dramatic reduction in the phosphorylation of RNAPII at Ser5 and Ser7.[6][7] This is a direct consequence of inhibiting the kinase activity of the TFIIH complex. Furthermore, CDK7 inhibition leads to a delayed reduction in Ser2 phosphorylation. This is an indirect effect, as CDK7 is required for the activation of CDK9, the primary kinase responsible for Ser2 phosphorylation, which is crucial for transcriptional elongation.[8] The global suppression of transcription is a hallmark of CDK7 inhibition, with a particular sensitivity observed in genes associated with super-enhancers, which often drive the expression of key oncogenes.[9]
Quantitative Analysis of Transcriptional Inhibition
The potency of CDK7 inhibitors in suppressing transcription and cell proliferation is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for the representative CDK7 inhibitor, THZ1, in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | < 200 | Not Specified |
| Multiple Breast Cancer Cell Lines | Breast Cancer | 80 - 300 | 2 days |
| GIST-T1 | Gastrointestinal Stromal Tumor | Not Specified (effective at low nM) | Not Specified |
| GIST-882 | Gastrointestinal Stromal Tumor | Not Specified (effective at low nM) | Not Specified |
Data compiled from multiple sources, including[6][7][10].
Treatment of cancer cells with effective concentrations of THZ1 (e.g., 250 nM) has been shown to lead to a significant, time-dependent reduction in global mRNA levels.[6]
Visualizing the Molecular Impact
Signaling Pathway of CDK7 in Transcription and its Inhibition
Caption: CDK7's role in transcription and its inhibition.
Experimental Workflow for Assessing Transcriptional Effects
Caption: Workflow for analyzing this compound's transcriptional effects.
Detailed Experimental Protocols
Western Blot Analysis of RNAPII CTD Phosphorylation
This assay directly measures the inhibition of CDK7 kinase activity in a cellular context.
1. Cell Culture and Treatment:
-
Plate cancer cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response range of the CDK7 inhibitor (e.g., THZ1) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 6 hours).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total RNAPII, phospho-RNAPII Ser2, phospho-RNAPII Ser5, and phospho-RNAPII Ser7 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of RNAPII phosphorylation.
Precision Nuclear Run-on Sequencing (PRO-seq)
PRO-seq provides a high-resolution, genome-wide snapshot of actively transcribing RNA polymerases.
1. Cell Permeabilization:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in a permeabilization buffer containing a mild detergent (e.g., IGEPAL CA-630) to allow for the depletion of endogenous NTPs.[11][12]
-
Store permeabilized cells at -80°C.
2. Nuclear Run-on:
-
Thaw permeabilized cells on ice.
-
Perform the nuclear run-on reaction by incubating the cells with biotin-labeled NTPs (e.g., Biotin-11-CTP and Biotin-11-UTP) and unlabeled ATP and GTP. This allows for the incorporation of a single biotinylated nucleotide into the 3' end of nascent RNA transcripts.[11][12]
3. RNA Isolation and Fragmentation:
-
Extract total RNA using TRIzol.
-
Perform base hydrolysis to fragment the RNA to the desired size.
4. Biotinylated RNA Enrichment:
-
Incubate the fragmented RNA with streptavidin-coated magnetic beads to enrich for nascent, biotin-labeled transcripts.[13]
5. Library Preparation:
-
Perform on-bead 3' adapter ligation.
-
Reverse transcribe the RNA into cDNA.
-
Perform 5' adapter ligation and PCR amplification to generate the final sequencing library.
6. Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align reads to the reference genome and analyze for changes in transcriptional activity at promoters, gene bodies, and enhancers.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for RNA Polymerase II
ChIP-seq is used to map the genome-wide occupancy of RNAPII, providing insights into its recruitment, pausing, and elongation.
1. Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
2. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for total RNA Polymerase II overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
3. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
4. DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare the DNA for sequencing by end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
5. Sequencing and Data Analysis:
-
Sequence the ChIP-seq libraries.
-
Align reads to the reference genome and perform peak calling to identify regions of RNAPII enrichment.
-
Analyze changes in RNAPII occupancy at promoters and gene bodies between treated and control samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [iro.uiowa.edu]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PRO-seq: Precise mapping of engaged RNA Pol II at single nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
- 13. PRO-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
The Enigmatic Cdk7-IN-30: A Technical Overview of Cyclin-Dependent Kinase 7 Inhibition
A deep dive into the discovery, development, and therapeutic potential of Cdk7 inhibitors, providing a framework for understanding the core principles of targeting this critical enzyme in cancer.
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the topic of the discovery and development of "Cdk7-IN-30." Following a comprehensive search of publicly available scientific literature and databases, no specific molecule designated "this compound" has been identified. It is plausible that this is an internal, preclinical designation not yet disclosed in the public domain, or a less common alias for a known inhibitor.
Therefore, this document provides a detailed technical overview of the discovery and development of representative Cyclin-Dependent Kinase 7 (CDK7) inhibitors, using well-characterized examples to fulfill the core requirements of the original request. The principles, experimental methodologies, and data presented herein are directly applicable to the evaluation of any novel CDK7 inhibitor, including the prospective "this compound."
The Rationale for Targeting CDK7
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal dual role in two fundamental cellular processes: cell cycle regulation and transcription.[1][2][3]
-
Cell Cycle Control: As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for the orderly progression through the different phases of the cell cycle.[1][2]
-
Transcriptional Regulation: CDK7 is also a component of the general transcription factor TFIIH. In this capacity, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the initiation and elongation of transcription.[4][5]
Given its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a compelling therapeutic target.[1][2] Inhibition of CDK7 can simultaneously arrest the cell cycle and suppress the transcription of key oncogenes, offering a powerful two-pronged attack on cancer cells.[2]
Quantitative Data on Representative CDK7 Inhibitors
The development of small molecule inhibitors against CDK7 has yielded several potent and selective compounds. The following table summarizes key quantitative data for some of the most well-characterized CDK7 inhibitors. This data is crucial for comparing the potency and selectivity of different chemical scaffolds.
| Inhibitor | Type | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| THZ1 | Covalent | CDK7 | 3.2 | in vitro kinase assay | [6] |
| CDK12 | >1000 | in vitro kinase assay | [7] | ||
| Jurkat Cells | 50 | Cell viability | [7] | ||
| YKL-5-124 | Covalent | CDK7 | 9.7 | in vitro kinase assay | [7] |
| CDK12 | >10000 | in vitro kinase assay | [7] | ||
| CDK13 | >10000 | in vitro kinase assay | [7] | ||
| SY-351 | Covalent | CDK7 | >90% inhibition at 200 nM | Kinase panel screen | [8] |
| CDK12 | <50% inhibition at 200 nM | Kinase panel screen | [8] | ||
| BS-181 | Reversible | CDK7 | 21 | in vitro kinase assay | [6] |
| ICEC0942 (CT7001) | Reversible | CDK7 | 40 | in vitro kinase assay | [6] |
Key Experimental Protocols
The evaluation of CDK7 inhibitors involves a series of standardized in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound on the kinase activity of purified CDK7.
Methodology:
-
Reagents: Recombinant human CDK7/Cyclin H/MAT1 complex, kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM DTT), ATP, and a suitable substrate (e.g., a peptide derived from the RNAPII CTD).
-
Procedure:
-
The CDK7 inhibitor is serially diluted in DMSO and then added to the kinase reaction buffer.
-
The CDK7 enzyme is added to the buffer containing the inhibitor and incubated for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped by the addition of a solution containing EDTA.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or by radioactive labeling with [γ-³²P]ATP followed by autoradiography.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the effect of a CDK7 inhibitor on the proliferation and survival of cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The CDK7 inhibitor is serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the inhibitor for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay (Promega), or by direct cell counting.
-
-
Data Analysis: The percentage of viable cells is calculated relative to the vehicle control, and the GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.
Western Blotting for Target Engagement and Downstream Effects
Objective: To confirm that the CDK7 inhibitor engages its target in cells and modulates downstream signaling pathways.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the CDK7 inhibitor at various concentrations and for different durations. After treatment, cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: The protein concentration of the lysates is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE.
-
Immunoblotting:
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against specific proteins of interest, such as:
-
Phospho-RNAPII CTD (Ser5 and Ser7) to assess the direct transcriptional effect of CDK7 inhibition.
-
Phospho-CDK1 (Thr161) and Phospho-CDK2 (Thr160) to evaluate the impact on CAK activity.
-
Total protein levels of CDK7, CDK1, CDK2, and RNAPII as loading controls.
-
A housekeeping protein like GAPDH or β-actin to ensure equal protein loading.
-
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
-
Detection: The signal is detected using chemiluminescence or fluorescence imaging. The band intensities can be quantified using densitometry software.
Visualizing the Core Mechanisms
Diagrams are essential for illustrating the complex biological processes affected by CDK7 inhibition.
Caption: Dual roles of CDK7 in transcription and cell cycle, and their inhibition.
Caption: Workflow for the preclinical evaluation of a CDK7 inhibitor.
Conclusion
While specific data on "this compound" remains elusive in the public domain, the established methodologies and extensive knowledge base surrounding other CDK7 inhibitors provide a robust framework for its potential discovery and development. The dual mechanism of action of CDK7 inhibitors, impacting both cell cycle progression and transcription, continues to make this class of molecules a highly attractive area for oncology drug discovery. Any novel CDK7 inhibitor, including "this compound," will be subjected to the rigorous in vitro and cellular characterization outlined in this guide to ascertain its therapeutic potential. The quantitative data, experimental protocols, and mechanistic diagrams presented here serve as a comprehensive resource for researchers dedicated to advancing the field of CDK7-targeted cancer therapy.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cdk7-IN-30, a Selective CDK7 Inhibitor
Disclaimer: Publicly available information for a selective CDK7 inhibitor specifically named "Cdk7-IN-30" is not available. This technical guide utilizes the well-characterized, potent, and selective covalent CDK7 inhibitor, THZ1 , as a representative molecule to provide an in-depth overview of the core principles, methodologies, and data relevant to the selective inhibition of CDK7 for researchers, scientists, and drug development professionals.
Introduction to CDK7 and Its Role in Cancer
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a central role in two fundamental cellular processes: transcription and cell cycle control.[1][2] It is a core component of two essential protein complexes:
-
Transcription Factor IIH (TFIIH): Within this complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 and 7 residues.[3][4] This phosphorylation is a critical step for the initiation and elongation phases of transcription.[3]
-
CDK-Activating Kinase (CAK) Complex: In this trimeric complex with Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[5][6]
Given its dual role in promoting transcription of oncogenes and driving cell cycle progression, CDK7 has emerged as a promising therapeutic target in various cancers, including triple-negative breast cancer, small cell lung cancer, and leukemia.[6][7][8] Selective inhibition of CDK7 offers a unique therapeutic strategy to simultaneously disrupt these two key pathways that are often dysregulated in cancer.[9]
THZ1: A Representative Selective Covalent CDK7 Inhibitor
THZ1 is a potent and selective covalent inhibitor of CDK7.[10] It irreversibly binds to a cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7, providing a high degree of selectivity.[10][11] This covalent modification leads to the sustained inhibition of CDK7's kinase activity.[12]
Quantitative Data for THZ1
The following tables summarize the inhibitory activity of THZ1 against various kinases and its anti-proliferative effects in different cancer cell lines.
Table 1: Kinase Inhibitory Profile of THZ1
| Kinase | IC50 (nM) | Notes |
| CDK7 | 3.2 | Potent and selective covalent inhibition. [13] |
| CDK12 | Moderately sensitive at higher concentrations | Off-target activity observed.[14] |
| CDK13 | Moderately sensitive at higher concentrations | Off-target activity observed.[14] |
| CDK2 | 1300 | Significantly less potent compared to CDK7.[14] |
| CDK9 | 3020 | Significantly less potent compared to CDK7.[14] |
Table 2: Anti-proliferative Activity of THZ1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50[10] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55[10] |
| HL-60 | Acute Promyelocytic Leukemia | 38[13] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | <300[15] |
| Various Breast Cancer Cell Lines | Breast Cancer | 80-300 (after 2 days)[9] |
| Gastrointestinal Stromal Tumor (GIST) Cells | Gastrointestinal Stromal Tumor | Low nanomolar range[3] |
Signaling Pathways and Mechanism of Action
Inhibition of Transcription
CDK7, as part of the TFIIH complex, is essential for the initiation of transcription. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is crucial for promoter clearance and the recruitment of RNA processing factors.[16] THZ1, by inhibiting CDK7, prevents the phosphorylation of the Pol II CTD, leading to a global shutdown of transcription.[16][17] This is particularly effective against cancer cells that are highly dependent on the continuous transcription of oncogenes like MYC.[15]
Caption: CDK7-mediated transcription initiation and its inhibition by THZ1.
Disruption of the Cell Cycle
As the CDK-activating kinase (CAK), CDK7 is responsible for the phosphorylation and activation of cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6.[9] By inhibiting CDK7, THZ1 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1 and G2/M phases, and subsequently inducing apoptosis.[9][15]
Caption: CDK7's role in cell cycle activation and its disruption by THZ1.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective evaluation of a selective CDK7 inhibitor.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the kinase activity of CDK7.[18]
Protocol:
-
Prepare Kinase Reaction Buffer: A typical buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[18]
-
Prepare Kinase and Substrate: Dilute recombinant human CDK7/Cyclin H/MAT1 complex and a suitable substrate (e.g., a peptide derived from the RNAPII CTD) in the kinase reaction buffer.[18]
-
Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., THZ1) in DMSO and then dilute it in the kinase reaction buffer.[18]
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor solutions.[18]
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration that is close to the Km for CDK7.[18]
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).[18]
-
Stop Reaction: Terminate the reaction by adding a stop solution containing EDTA.[18]
-
Detection: Quantify the kinase activity. A common method is to use an antibody that specifically recognizes the phosphorylated substrate, which can be done using various formats, such as ELISA or a luminescence-based assay like ADP-Glo™.[12][18]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[18]
Caption: A general workflow for an in vitro kinase inhibition assay.
Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.[19]
Protocol (using a luminescent-based assay like CellTiter-Glo®):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[18]
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., THZ1) for a specified period (e.g., 72 hours). Include a DMSO-treated control.[19]
-
Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.[4]
-
Incubation: Incubate the plate at room temperature for a short period to stabilize the luminescent signal.[4]
-
Luminescence Reading: Measure the luminescence using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.[4]
Western Blot for Target Engagement
This assay is used to confirm that the inhibitor is engaging with its target in cells by assessing the phosphorylation status of downstream substrates.[4]
Protocol:
-
Cell Treatment: Treat cells with the inhibitor for the desired time and at various concentrations.[4]
-
Cell Lysis: Wash cells with cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[18]
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[18]
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-RNAPII CTD Ser5/7, total RNAPII, and a loading control like GAPDH or β-actin) overnight at 4°C.[20]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[18]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
Conclusion
Selective CDK7 inhibitors, exemplified by THZ1, represent a promising class of anti-cancer agents with a dual mechanism of action that targets both transcription and cell cycle progression. The data and protocols presented in this guide provide a framework for the preclinical evaluation of such inhibitors. For any novel selective CDK7 inhibitor, a thorough characterization of its potency, selectivity, and cellular effects using the described methodologies is essential for its advancement as a potential therapeutic.
References
- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 2. CDK7 | Cancer Genetics Web [cancerindex.org]
- 3. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 7. news-medical.net [news-medical.net]
- 8. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Cdk7-IN-30: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cdk7-IN-30, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), for its application in cancer research. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to CDK7 as a Cancer Target
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through its various phases.[1][2] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[2][3]
In many types of cancer, CDK7 is overexpressed, and this elevated expression often correlates with a poor prognosis.[1] Cancer cells can become dependent on high levels of transcriptional activity to maintain their rapid growth and survival, a phenomenon known as transcriptional addiction. By inhibiting CDK7, it is possible to simultaneously halt cell cycle progression and disrupt the transcriptional machinery that fuels oncogenesis, making it a compelling target for cancer therapy.[1][2]
This compound: A Potent Thieno[3,2-d]pyrimidine (B1254671) Derivative
This compound, also identified as compound 22 in the primary literature, is a novel and potent inhibitor of CDK7.[4][5][6] It belongs to a class of thieno[3,2-d]pyrimidine derivatives designed for high selectivity and efficacy.[1][7]
Quantitative Data
The following tables summarize the in vitro potency and cellular activity of this compound and other relevant CDK7 inhibitors for comparative purposes.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| This compound (Compound 22) | CDK7 | 7.21 | [4][5][6] |
| THZ1 | CDK7 | 14 | [8] |
| YKL-5-124 | CDK7 | 9.7 | [8] |
| BS-181 | CDK7 | 21 | [9] |
| SY-1365 | CDK7 | 369 | [9] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (Compound 22) | MDA-MB-453 | Triple Negative Breast Cancer | Not explicitly stated, but showed potent efficacy | [7] |
| BS-181 | KHOS | Osteosarcoma | 1.75 | [10] |
| BS-181 | U2OS | Osteosarcoma | 2.32 | [10] |
| THZ1 | Jurkat | T-cell Acute Lymphoblastic Leukemia | Potent inhibition in nM range | [11] |
| THZ1 | Loucy | T-cell Acute Lymphoblastic Leukemia | Potent inhibition in nM range | [11] |
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK7. This inhibition leads to two primary downstream consequences:
-
Transcriptional Inhibition: this compound effectively inhibits the phosphorylation of RNA Polymerase II.[4][5][6] This prevents the initiation and elongation of transcription, leading to a global reduction in mRNA synthesis.[11] This is particularly detrimental to cancer cells that are transcriptionally addicted.
-
Cell Cycle Arrest: By blocking CDK7's function as a CDK-activating kinase, this compound prevents the activation of cell cycle CDKs, such as CDK2.[4][5][6] This leads to a halt in cell cycle progression, typically at the G1/S transition.[2]
The combined effect of transcriptional inhibition and cell cycle arrest ultimately induces apoptosis (programmed cell death) in cancer cells.[4][5][6]
Signaling Pathways and Experimental Workflows
Visualizing the CDK7 Signaling Pathway
The following diagram illustrates the central role of CDK7 in both cell cycle control and transcription, and the points of intervention by an inhibitor like this compound.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical workflow for the preclinical evaluation of a CDK7 inhibitor.
Experimental Protocols
The following are representative protocols for key experiments involved in the evaluation of this compound, based on standard methodologies in the field.
In Vitro CDK7 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
ATP
-
This compound (serially diluted)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the CDK7 enzyme, the peptide substrate, and the this compound dilutions to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-453)
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Objective: To analyze the effect of this compound on the phosphorylation of downstream targets.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II (Ser5), anti-phospho-CDK2 (Thr160), anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
This compound is a promising CDK7 inhibitor with potent and selective activity. Its ability to concurrently disrupt cell cycle progression and transcription provides a strong rationale for its further investigation as a therapeutic agent in various cancers, particularly those exhibiting transcriptional addiction. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the potential of this compound in cancer research.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imtm.cz [imtm.cz]
- 10. Systematic Characterization of Recurrent Genomic Alterations in Cyclin-Dependent Kinases Reveals Potential Therapeutic Strategies for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Research Applications of Cdk7-IN-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which in turn drive the cell through its various phases.[1][2][3][4] Given its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.[5][6][7] This guide focuses on the basic research applications of Cdk7-IN-30, a potent and selective inhibitor of CDK7.
This compound: A Potent Inhibitor of CDK7
This compound, also known as Compound 22, is a small molecule inhibitor of CDK7.[8] It has been shown to effectively suppress the kinase activity of CDK7, leading to the inhibition of downstream signaling pathways involved in transcription and cell cycle control.
Quantitative Data for this compound
| Compound | Target | IC50 (nM) | Key Effects |
| This compound | CDK7 | 7.21 | Inhibits phosphorylation of RNA Polymerase II and CDK2; Induces apoptosis.[8] |
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of CDK7. This has two major downstream consequences: the disruption of transcription and the arrest of the cell cycle.
Transcriptional Regulation Pathway
CDK7, as part of the TFIIH complex, phosphorylates the serine 5 (Ser5) and serine 7 (Ser7) residues of the RNA Polymerase II C-terminal domain (CTD). This phosphorylation is essential for the initiation of transcription. By inhibiting CDK7, this compound prevents this phosphorylation event, leading to a global down-regulation of transcription.
Cell Cycle Regulation Pathway
As the CDK-activating kinase (CAK), CDK7 is responsible for the activating phosphorylation of several cell cycle-dependent kinases, including CDK1, CDK2, CDK4, and CDK6. Inhibition of CDK7 by this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest, typically at the G1/S and G2/M transitions.[3]
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely published. However, based on standard methodologies for characterizing CDK7 inhibitors, the following protocols can be adapted.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of CDK7.
Workflow:
Methodology:
-
Reagents:
-
Recombinant human CDK7/Cyclin H/MAT1 complex.
-
CDK substrate peptide (e.g., a peptide containing the consensus phosphorylation sequence).
-
ATP.
-
Kinase assay buffer.
-
This compound (dissolved in DMSO).
-
DMSO (vehicle control).
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent).
-
White 96-well plates.
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
To each well of a 96-well plate, add the diluted this compound or DMSO vehicle control.
-
Add the recombinant CDK7 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assay: Western Blot for Downstream Targets
This assay is used to confirm the on-target effect of this compound in a cellular context by measuring the phosphorylation status of known CDK7 substrates.
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., a cell line known to be sensitive to CDK7 inhibition) in a suitable culture dish and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 6, 12, or 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against:
-
Phospho-RNA Polymerase II CTD (Ser5)
-
Total RNA Polymerase II
-
Phospho-CDK2 (Thr160)
-
Total CDK2
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative Data for Other Selective CDK7 Inhibitors
To provide a broader context for the potency of this compound, the following table summarizes the IC50 values of other commonly used selective CDK7 inhibitors.
| Inhibitor | IC50 (nM) | Notes |
| SY-5609 (CDK7-IN-3) | KD = 0.065 | Orally active, non-covalent inhibitor.[9] |
| BS-181 | 21 | Selective over other CDKs.[10] |
| Cdk7-IN-29 | 1.4 | Orally active with good pharmacokinetic properties.[11] |
Conclusion
This compound is a valuable research tool for investigating the dual roles of CDK7 in transcription and cell cycle regulation. Its high potency makes it suitable for a range of in vitro and cell-based assays to dissect the intricate signaling networks governed by CDK7. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound and other selective CDK7 inhibitors in their studies, ultimately contributing to a better understanding of cancer biology and the development of novel therapeutic strategies.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. news-medical.net [news-medical.net]
- 7. 5 Promising CDK7 Inhibitors on the Horizon [delveinsight.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Cdk7-IN-30 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating cell cycle progression and gene transcription.[1][2][3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation.[3][4] Due to its central role in these fundamental cellular processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.[1][2][4][5] Cdk7-IN-30 is a novel inhibitor developed to target this kinase for in vitro research applications. These application notes provide detailed protocols for utilizing this compound in various in vitro assays to study its effects on cancer cells.
Mechanism of Action
This compound, as a selective inhibitor of CDK7, is expected to exert its effects by blocking the kinase activity of CDK7. This inhibition is anticipated to lead to two primary downstream consequences:
-
Cell Cycle Arrest: By preventing the CDK7-mediated activation of cell cycle CDKs, this compound is predicted to induce cell cycle arrest, primarily at the G1/S transition.[3][6]
-
Transcriptional Repression: Inhibition of CDK7's role in TFIIH is expected to decrease the phosphorylation of RNA Polymerase II, leading to the suppression of transcription, particularly of genes with super-enhancers and those crucial for tumor cell survival, such as MYC.[1][7]
Data Presentation
The following table summarizes representative inhibitory concentrations (IC50) of various CDK7 inhibitors across different cancer cell lines. While specific values for this compound need to be determined experimentally, these data provide a reference range for the expected potency of selective CDK7 inhibitors.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| THZ1 | Breast Cancer Panel (13 lines) | Breast Cancer | 80 - 300 (2-day) | [8] |
| THZ1 | BT549 | Triple-Negative Breast Cancer | Not Specified | [7] |
| THZ1 | MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | [7] |
| YKL-5-124 | HAP1 | Near-haploid human cell line | 53.5 | [6] |
| BS-181 | KHOS | Osteosarcoma | 1750 | [9] |
| BS-181 | U2OS | Osteosarcoma | 2320 | [9] |
| SY-351 | HL-60 | Acute Promyelocytic Leukemia | 23 | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Phospho-RNA Polymerase II CTD
This protocol assesses the inhibitory effect of this compound on the transcriptional activity of CDK7 by measuring the phosphorylation of its key substrate, RNA Polymerase II.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser2, Ser5, Ser7), anti-total RNAPII, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4-6 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.[11]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein and the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound or vehicle control at desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound inhibits CDK7's dual functions in transcription and cell cycle.
Caption: Workflow for in vitro characterization of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Cdk7-IN-30 in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This absence of well-defined molecular targets renders TNBC difficult to treat with hormonal or targeted therapies, leaving chemotherapy as the primary treatment modality. However, the high rates of relapse and metastasis highlight the urgent need for novel therapeutic strategies.
Recent research has identified Cyclin-Dependent Kinase 7 (CDK7) as a promising therapeutic target in TNBC.[1][2][3] CDK7 is a key regulator of both the cell cycle and transcription.[4][5][6] It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs involved in cell cycle progression.[4][7] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the initiation and elongation of transcription.[5][8]
TNBC cells have been shown to exhibit a state of "transcriptional addiction," where they are highly dependent on the continuous and high-level expression of a specific set of genes for their survival and proliferation.[1][3][9] This unique vulnerability makes them particularly sensitive to inhibitors of transcription. Cdk7-IN-30 and its analogues, such as THZ1, are covalent inhibitors of CDK7 that have demonstrated potent anti-tumor activity in preclinical models of TNBC.[1][10][11] These inhibitors work by disrupting the transcriptional machinery that TNBC cells rely upon, leading to cell cycle arrest and apoptosis.[1][4]
Mechanism of Action of this compound in TNBC
The primary mechanism of action of this compound and related covalent CDK7 inhibitors in TNBC is the disruption of transcriptional addiction.[1][3] This is achieved through the following key steps:
-
Covalent Inhibition of CDK7: this compound and its analogue THZ1 form a covalent bond with a unique cysteine residue (Cys312) located outside the active site of CDK7.[10][12] This irreversible binding leads to potent and sustained inhibition of CDK7 kinase activity.
-
Inhibition of RNAPII CTD Phosphorylation: The inhibition of CDK7 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at serine 5 and serine 7.[4] This phosphorylation is essential for the release of RNAPII from the promoter and the transition from transcription initiation to elongation.
-
Disruption of "Transcriptional Addiction": TNBC cells are highly dependent on a specific set of genes, often referred to as an "Achilles cluster," which are frequently associated with super-enhancers.[1][3] The inhibition of CDK7 leads to a preferential downregulation of these super-enhancer-driven genes, including key oncogenes like MYC.[10]
-
Induction of Apoptosis: By disrupting the expression of these critical survival genes, CDK7 inhibition leads to cell cycle arrest and ultimately induces programmed cell death (apoptosis) in TNBC cells.[1][13] Notably, normal, non-malignant cells are less dependent on this high level of transcription and are therefore less sensitive to CDK7 inhibition, providing a potential therapeutic window.[13]
Some studies have also suggested that CDK7 inhibition can downregulate the expression of mutated p53 in TNBC cells, further contributing to its anti-tumor effects.[12]
Preclinical Efficacy of CDK7 Inhibitors in TNBC
The preclinical efficacy of CDK7 inhibitors, particularly THZ1 (a close analogue of this compound), has been demonstrated in both in vitro and in vivo models of TNBC.
In Vitro Efficacy
| Cell Line | Subtype | IC50 (THZ1) | Reference |
| MDA-MB-231 | TNBC | < 70 nM | [1] |
| MDA-MB-468 | TNBC | < 70 nM | [1] |
| BT-549 | TNBC | < 70 nM | [1] |
| ZR-75-1 | ER/PR+ | > 1 µM | [1] |
In Vivo Efficacy
| Model | Treatment | Dosage | Outcome | Reference |
| MDA-MB-231 Orthotopic Xenograft | THZ2 (THZ1 analogue) | 10 mg/kg, twice daily | Markedly reduced tumor growth rate | [1] |
| TNBC Patient-Derived Xenograft (PDX) | THZ1 | Not specified | Substantial reduction in tumor growth | [1] |
Signaling Pathways and Experimental Workflow
Caption: CDK7 Signaling Pathway in TNBC.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol is for assessing the effect of this compound on the viability of adherent TNBC cells in a 96-well format.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Methanol (B129727) (100%)
-
96-well tissue culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count TNBC cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium. Also prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
Staining:
-
Carefully remove the medium from the wells.
-
Gently wash the cells twice with 200 µL of PBS per well.
-
Add 50 µL of 100% methanol to each well to fix the cells and incubate for 10 minutes at room temperature.
-
Remove the methanol and add 50 µL of Crystal Violet Staining Solution to each well.
-
Incubate for 20 minutes at room temperature.
-
-
Washing and Solubilization:
-
Remove the staining solution and wash the plate by gently running tap water over it until the water runs clear.
-
Invert the plate on a paper towel and allow it to air dry completely.
-
Add 100 µL of 100% methanol to each well to solubilize the stain.
-
Incubate for 20 minutes at room temperature on a shaker.
-
-
Quantification:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Western Blot Analysis for Phospho-RNAPII
This protocol is for detecting the phosphorylation status of RNAPII CTD in response to this compound treatment.
Materials:
-
TNBC cells
-
This compound
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser5, anti-phospho-RNAPII Ser7, anti-total RNAPII, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Culture and treat TNBC cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RNAPII Ser5) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or total RNAPII).
-
Orthotopic TNBC Xenograft Model
This protocol describes the establishment of an orthotopic xenograft model using MDA-MB-231 cells to evaluate the in vivo efficacy of this compound.
Materials:
-
MDA-MB-231 cells
-
Matrigel
-
Female immunodeficient mice (e.g., NOD-SCID or nude mice), 6-8 weeks old
-
This compound
-
Vehicle solution
-
Calipers
-
Anesthesia
Procedure:
-
Cell Preparation:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Trypsinize, wash, and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) into the fourth mammary fat pad of each mouse.
-
-
Treatment:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle solution to the mice via the appropriate route (e.g., intraperitoneal injection) at the predetermined dose and schedule.
-
-
Tumor Monitoring and Endpoint:
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice.
-
Continue treatment for the duration of the study (e.g., 21-28 days).
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be further processed for histological or molecular analysis.
-
Conclusion
This compound and other CDK7 inhibitors represent a promising therapeutic strategy for triple-negative breast cancer by targeting the unique transcriptional addiction of these tumors. The provided application notes and protocols offer a framework for researchers and drug development professionals to investigate the potential of this class of compounds in TNBC. Further research is warranted to optimize dosing schedules, explore combination therapies, and ultimately translate these preclinical findings into clinical benefits for patients with this challenging disease.
References
- 1. Crystal violet staining protocol | Abcam [abcam.com]
- 2. tpp.ch [tpp.ch]
- 3. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. clyte.tech [clyte.tech]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer [dspace.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]
- 12. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclin-Dependent Kinase 7 (CDK7) Inhibition in Small Cell Lung Cancer (SCLC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive research did not yield specific data for a compound designated "Cdk7-IN-30" in the context of Small Cell Lung Cancer (SCLC). The following application notes and protocols are based on well-characterized, selective CDK7 inhibitors, primarily THZ1 and YKL-5-124 , which serve as exemplary agents for studying the effects of CDK7 inhibition in SCLC.
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine malignancy characterized by rapid growth and early metastasis. A key vulnerability of SCLC is its reliance on a state of "transcriptional addiction," where cancer cells are highly dependent on the continuous expression of key oncogenic transcription factors, such as MYC family members and neuroendocrine lineage factors like ASCL1.[1] Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in SCLC due to its dual role in regulating both the cell cycle and transcription.[2]
CDK7 is a core component of two essential complexes:
-
CDK-Activating Kinase (CAK) Complex: Here, CDK7 phosphorylates and activates cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6), thereby driving cell cycle progression.[2]
-
General Transcription Factor IIH (TFIIH): Within this complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is a crucial step for the initiation and elongation phases of transcription.[2]
Inhibition of CDK7 offers a dual-pronged attack on SCLC by simultaneously arresting the cell cycle and suppressing the transcription of oncogenes that drive tumor growth and survival.
Data Presentation: Efficacy of CDK7 Inhibitors in SCLC and other Cancer Cell Lines
The following tables summarize the inhibitory concentrations (IC50) of representative CDK7 inhibitors in various cancer cell lines. This data highlights the sensitivity of SCLC to CDK7 inhibition.
Table 1: IC50 Values of THZ1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Murine SCLC | Small Cell Lung Cancer | 75 - 100 | [1][3] |
| NCI-H82 | Small Cell Lung Cancer | Resistant to THZ1 (in a specific study on acquired resistance) | [4] |
| D458 | Medulloblastoma (MYC-amplified) | 10 | [5] |
| D425 | Medulloblastoma (MYC-amplified) | 10 | [5] |
| ONS76 | Medulloblastoma (non-MYC-amplified) | 270 | [5] |
| UW228 | Medulloblastoma (non-MYC-amplified) | 150 | [5] |
| Various Breast Cancer Lines | Breast Cancer | 80 - 300 (after 2 days) | [6] |
| H1299 | Non-Small Cell Lung Cancer | ~50 (significant inhibition) | [1] |
Table 2: Biochemical IC50 Values of YKL-5-124
| Target | IC50 (nM) | Reference |
| CDK7/Mat1/CycH | 9.7 | [7][8][9] |
| CDK7 | 53.5 | [8][9] |
| CDK2 | 1300 | [7] |
| CDK9 | 3020 | [7] |
Note: While cellular IC50 values for YKL-5-124 in SCLC are not presented in a tabular format in the reviewed literature, studies indicate a significant reduction in cell viability at concentrations as low as 50 nM.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of CDK7 inhibitors and a general workflow for their evaluation in SCLC cell lines.
Caption: CDK7 inhibition disrupts SCLC cell proliferation.
Caption: Workflow for CDK7 inhibitor evaluation.
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol determines the concentration of a CDK7 inhibitor that inhibits cell metabolic activity by 50% (IC50).
Materials:
-
SCLC cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
CDK7 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count SCLC cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the CDK7 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control SCLC cells
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with the CDK7 inhibitor for the desired time (e.g., 48 hours), collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Cell Concentration Adjustment: Count the cells and adjust the concentration to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control SCLC cells
-
Cold PBS
-
Ice-cold 70% ethanol (B145695)
-
PI/RNase A Staining Solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample following treatment. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or at -20°C for long-term storage).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use the fluorescence intensity of PI to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of CDK7 Activity Markers
This protocol is used to detect changes in the phosphorylation of CDK7 substrates, such as RNA Polymerase II, and markers of apoptosis.
Materials:
-
Treated and control SCLC cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser5, anti-phospho-RNAPII Ser2, anti-CDK7, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.
References
- 1. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Transcriptional Addictions In Small Cell Lung Cancer With a Covalent CDK7 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7-IN-30: A Potent Inducer of Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription, making it a compelling target for cancer therapy.[1][2] CDK7 is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs essential for cell cycle progression.[2][3] Additionally, it is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step in the initiation and elongation phases of transcription.[1][2] In many cancers, there is a heightened dependency on transcriptional processes, a phenomenon known as transcriptional addiction. By inhibiting CDK7, compounds like Cdk7-IN-30 can disrupt these fundamental cellular processes, leading to cell cycle arrest and programmed cell death (apoptosis) in tumor cells.[1][3]
These application notes provide a comprehensive overview of the use of this compound for inducing apoptosis in tumor cells, including detailed protocols for key experiments and data presentation to guide researchers in their studies. While specific data for this compound is emerging, the protocols and expected outcomes are based on the well-characterized effects of other potent CDK7 inhibitors.
Data Presentation: Efficacy of CDK7 Inhibitors in Tumor Cells
The inhibitory activity of this compound is anticipated to be in the nanomolar range across a variety of cancer cell lines, similar to other selective CDK7 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the well-studied CDK7 inhibitor THZ1 in various cancer cell lines as a reference. Researchers should determine the specific IC50 values for this compound in their cell lines of interest.
| Cell Line | Cancer Type | IC50 (nM) of THZ1 |
| MCF-7 | Breast Cancer | ~80-300 |
| JIMT-1 | Breast Cancer | >100 (at 7 days) |
| Various | Triple-Negative Breast Cancer | Induces apoptosis |
| OV90 | Ovarian Cancer | - |
| HCT116 | Colon Cancer | - |
Note: IC50 values are highly dependent on the assay conditions, including the duration of treatment and the specific cell line used.[4] The data presented for THZ1 is for illustrative purposes and values for this compound will need to be experimentally determined.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to studying this compound, the following diagrams are provided.
Caption: Mechanism of this compound action in tumor cells.
Caption: Workflow for assessing this compound's effects.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on tumor cells. These are general guidelines and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (CCK-8)
This assay determines the dose-dependent effect of this compound on tumor cell viability.
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader (450 nm absorbance)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[5]
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[5]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Tumor cell line of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.[6]
-
Resuspension: Resuspend the cells in 100 µL of cold binding buffer.[6]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[6]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of binding buffer and analyze the cells by flow cytometry.[6] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation, providing mechanistic insights into this compound's action.
Materials:
-
Tumor cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-RNAPII Ser5, anti-p-RNAPII Ser2, anti-cleaved PARP, anti-CDK7, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer membranes, and Western blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on cell cycle distribution.
Materials:
-
Tumor cell line of interest
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (with RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified period (e.g., 24 hours).
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[7]
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.[7]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8] An accumulation of cells in specific phases indicates cell cycle arrest.[1]
Conclusion
This compound represents a promising therapeutic agent for the treatment of various cancers by targeting the fundamental processes of transcription and cell cycle control. The protocols outlined in these application notes provide a robust framework for researchers to investigate the apoptotic and anti-proliferative effects of this compound in tumor cells. Through systematic application of these methodologies, the scientific community can further elucidate the therapeutic potential of this novel CDK7 inhibitor.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | p53–GSDME Elevation: A Path for CDK7 Inhibition to Suppress Breast Cancer Cell Survival [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Cdk7-IN-30 solubility and stability issues
Disclaimer: Publicly available information on a compound specifically named "Cdk7-IN-30" is limited. The following troubleshooting guides and FAQs have been compiled based on common challenges encountered with small molecule kinase inhibitors, including other known Cdk7 inhibitors. This information should be used as a general guideline, and we recommend performing small-scale pilot experiments to determine the optimal conditions for your specific experimental setup.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems related to the solubility of this compound and provides systematic approaches to resolve them.
Q1: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A1: This is a common issue for lipophilic small molecules which often have low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution.
Possible Causes & Step-by-Step Solutions:
-
High Concentration of Stock Solution: The final concentration of DMSO in your aqueous solution might be too low to maintain the solubility of this compound.
-
Solution: Try preparing a less concentrated stock solution in DMSO. This will require adding a larger volume of the stock to your aqueous buffer, thereby increasing the final percentage of DMSO. However, be mindful of the DMSO tolerance of your specific assay or cell line.
-
-
Insufficient Co-solvent: The aqueous buffer may not be suitable for keeping the compound in solution.
-
Solution: Consider using a buffer that contains a solubilizing agent. For in vivo studies, formulations with agents like CMC Na, corn oil, or SBE-β-CD are often used.[1] For in vitro assays, the addition of a small percentage of a surfactant like Tween-80 or Pluronic F-68 can help. Always test the compatibility of these additives with your experimental system.
-
-
Final Concentration is Too High: The desired final concentration of this compound in the aqueous buffer may exceed its solubility limit.
-
Solution: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific aqueous buffer. This can be done by preparing serial dilutions and observing for precipitation.
-
-
Temperature Effects: Solubility can be temperature-dependent.
-
Solution: Gently warming the solution (e.g., to 37°C) might help in dissolving the compound. However, be cautious about the thermal stability of this compound.
-
Frequently Asked Questions (FAQs): Stability and Storage
Q2: How should I store this compound powder and its stock solutions?
A2: Proper storage is crucial to maintain the integrity and activity of the inhibitor. Based on general guidelines for similar compounds, the following storage conditions are recommended:
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture.[2] |
| 4°C | 2 years | For shorter-term storage.[2] | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | 1 month | Suitable for working aliquots that will be used sooner.[2] |
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
A3: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound and a decrease in its activity.[1][3]
Best Practice: After preparing your stock solution, divide it into small, single-use aliquots and store them at -80°C.[3] When you need to use the inhibitor, take out one aliquot and allow it to thaw at room temperature before use.
Q4: Is this compound sensitive to light?
A4: While specific data for this compound is unavailable, many small molecule inhibitors are light-sensitive.
Recommendation: As a precautionary measure, store the powder and stock solutions in light-protected vials (e.g., amber vials) and minimize their exposure to light during handling.[4]
Q5: My this compound seems to be losing its activity in my cell culture experiments over a long incubation period. Why is this happening?
A5: The apparent loss of activity during extended experiments can be due to several factors:
-
Degradation: The compound may not be stable in the cell culture medium at 37°C for prolonged periods.[3]
-
Metabolism: The cells may be metabolizing and inactivating the inhibitor over time.
Troubleshooting Steps:
-
Replenish the Inhibitor: For long-term experiments (e.g., 48-72 hours), consider replenishing the cell culture medium with fresh inhibitor every 24 hours to maintain a consistent effective concentration.[3]
-
Assess Stability: You can perform a stability test by incubating this compound in your cell culture medium at 37°C for different durations and then testing its activity in a reliable assay.
Quantitative Data for Related Cdk7 Inhibitors
The following tables summarize solubility and stability information for other Cdk7 inhibitors, which can serve as a useful reference.
Table 1: Solubility of Related Cdk7 Inhibitors
| Compound | Solvent | Maximum Solubility (In Vitro) | Notes |
| CDK7-IN-1 | DMSO | Soluble | Further details on concentration not specified.[1] |
| Cdk7-IN-8 | DMSO | ≥ 46.8 mg/mL (≥ 100 mM) | |
| Ethanol | Information not available | Advised to first dissolve in DMSO and then dilute in aqueous buffers.[5] | |
| CDK2-IN-30 | DMSO | 100 mg/mL (238.38 mM) | Requires sonication; hygroscopic DMSO can impact solubility.[2] |
Table 2: Storage Recommendations for Related Cdk Inhibitors
| Compound | Form | Storage Temperature | Duration |
| CDK7-IN-1 | Powder | -20°C | 3 years |
| 4°C | 2 years | ||
| In solvent | -80°C | 6 months | |
| -20°C | 1 month | ||
| CDK2-IN-30 | Powder | -20°C | 3 years |
| 4°C | 2 years | ||
| In solvent | -80°C | 6 months | |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, gentle warming or brief sonication can be used, but be mindful of potential degradation.
-
Aliquot: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store: Store the aliquots at -80°C for long-term storage.
Protocol 2: Aqueous Solubility Assessment
-
Prepare a Concentrated Stock: Make a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution into your target aqueous buffer (e.g., PBS, cell culture medium) to achieve a range of final concentrations.
-
Equilibrate: Incubate the dilutions at room temperature or your experimental temperature for a set period (e.g., 1-2 hours), allowing them to equilibrate.
-
Observe for Precipitation: Visually inspect each dilution for any signs of precipitation. You can also use a spectrophotometer to check for light scattering.
-
Determine Maximum Solubility: The highest concentration that remains clear is the approximate maximum aqueous solubility under those conditions.
Visualizations
Caption: Workflow for handling this compound, from preparation to troubleshooting.
Caption: Cdk7's dual roles in cell cycle and transcription.[6][7][8][9]
References
- 1. CDK7-IN-1 | CDK | 1957203-02-9 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. CDK7-IN-22 | CDK | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-30 Technical Support Center: Troubleshooting Off-Target Effects
For Research Use Only. Not for use in diagnostic procedures.
This guide is intended for researchers, scientists, and drug development professionals using Cdk7-IN-30 in their experiments. It provides essential information for troubleshooting potential off-target effects to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a central regulator with dual roles in transcription and cell cycle control.[1][2][3] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is a critical step for transcription initiation.[3][4][5] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving cell cycle progression.[6][7][8][9] this compound is designed to form a covalent bond with a cysteine residue (C312) near the active site of CDK7, irreversibly blocking its kinase activity.[10]
Q2: What are the potential off-target effects of this compound?
A2: While designed for selectivity, covalent kinase inhibitors can exhibit off-target activity, especially at higher concentrations.[11] Based on selectivity profiles of structurally similar and well-characterized covalent CDK7 inhibitors like THZ1 and YKL-5-124, the most probable off-targets are other kinases in the CDK family, particularly CDK12 and CDK13.[10][12][13] These kinases are also involved in regulating transcription.[10][12] For example, the inhibitor THZ1 has shown potent off-target activity against CDK12/13.[10] More selective inhibitors like YKL-5-124 and SY-351 show minimal inhibition of CDK12/13 at concentrations effective for CDK7 inhibition, but off-target engagement can occur at higher doses.[10][12][14]
Q3: My experimental phenotype does not align with CDK7 knockdown. Could this be due to off-target effects?
A3: Yes, a discrepancy between the phenotype observed with this compound and that from genetic knockdown (e.g., siRNA or CRISPR) of CDK7 is a strong indicator of potential off-target effects.[1] Inhibition of off-targets like CDK12/13 could lead to distinct transcriptional changes or cellular responses not solely attributable to CDK7 inhibition.[10] It is crucial to perform control experiments to validate that the observed phenotype is a direct result of on-target CDK7 engagement.
Q4: How can I minimize and validate off-target effects in my experiments?
-
Use the Lowest Effective Concentration: Perform dose-response experiments to identify the lowest concentration of this compound that achieves the desired on-target effect (e.g., inhibition of Pol II CTD phosphorylation at Serine 5).[14]
-
Use a Negative Control: Employ an inactive structural analog of this compound if available. This helps differentiate specific inhibitory effects from non-specific effects of the chemical scaffold.
-
Orthogonal Validation: Compare your results with non-covalent CDK7 inhibitors or genetic approaches like siRNA/CRISPR targeting CDK7.[1]
-
Rescue Experiments: The "gold standard" for validating on-target effects of a covalent inhibitor is to use a cell line with a drug-resistant mutant of the target.[1] Engineering a cell line with a Cysteine-to-Serine mutation at the covalent binding site (C312S) in CDK7 will render the kinase resistant to this compound.[1][10] If the phenotype is rescued in the mutant cell line, it provides strong evidence for on-target activity.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity at low concentrations. | Off-target inhibition of essential kinases. | 1. Confirm the IC50 of this compound in your cell line. 2. Reduce the inhibitor concentration and/or treatment duration. 3. Perform a kinome-wide selectivity screen to identify potential off-targets.[15] |
| Phenotype is stronger or different than CDK7 siRNA/CRISPR. | Off-target effects, likely on CDK12/13, are contributing to the phenotype. | 1. Perform a Western blot to check phosphorylation of both CDK7 targets (p-Pol II Ser5) and CDK12/13 targets (p-Pol II Ser2).[13][14] 2. Compare the gene expression profile from this compound treatment with that from CDK7 knockdown. |
| No effect on downstream targets (e.g., p-CDK1, p-Pol II Ser5). | 1. Inhibitor is inactive. 2. Concentration is too low. 3. Insufficient treatment time. | 1. Verify inhibitor integrity and concentration. 2. Increase the concentration of this compound in a stepwise manner. 3. Increase the incubation time. |
| Results are inconsistent across experiments. | 1. Inhibitor degradation. 2. Cell passage number and confluency. | 1. Prepare fresh stock solutions of this compound in DMSO and store in aliquots at -80°C. 2. Maintain consistent cell culture conditions and use cells within a defined passage number range. |
Quantitative Data: Kinase Selectivity
While specific kinome-wide profiling data for this compound is not publicly available, the selectivity of similar covalent inhibitors provides a reference. The table below summarizes data for SY-5609, a highly selective oral CDK7 inhibitor.
| Kinase | Kᵢ/Kₑ (CDK7) Ratio | Selectivity Fold |
| CDK7 | - | - |
| CDK2 | 40,000 | >40,000x |
| CDK9 | 13,000 | >13,000x |
| CDK12 | 15,000 | >15,000x |
| CDK13 | ≥70% inhibition at 1µM | - |
| CDK16 | ≥70% inhibition at 1µM | - |
| CDK17 | ≥70% inhibition at 1µM | - |
| CDK18 | ≥70% inhibition at 1µM | - |
| Data for SY-5609, a selective CDK7 inhibitor. The selectivity was determined as a ratio of Kᵢ/Kₑ (CDK7) with values of 40,000, 13,000, and 15,000 for kinases CDK2, CDK9, and CDK12, respectively.[16] At a 1µM concentration, only 9 out of 485 kinases were inhibited by ≥70%.[16] |
Experimental Protocols
Protocol: Western Blot for On-Target (p-Pol II Ser5) and Off-Target (p-Pol II Ser2) Effects
This protocol is designed to assess the phosphorylation status of RNA Polymerase II CTD, a direct substrate of CDK7 (Serine 5) and a downstream substrate of CDK12/13 (Serine 2).[13][14]
Materials:
-
Wild-type and, if available, CDK7(C312S) mutant cell lines.[1]
-
This compound (freshly prepared stock in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Pol II CTD (Ser5), anti-phospho-Pol II CTD (Ser2), anti-Total Pol II, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with a dose-range of this compound (e.g., 10 nM - 1 µM) and a vehicle control (DMSO) for a set time (e.g., 6 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse on ice using lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Membrane Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize bands using a chemiluminescence imaging system.
Expected Results:
-
On-Target Effect: A dose-dependent decrease in the p-Pol II Ser5 signal in wild-type cells. This effect should be significantly reduced or absent in CDK7(C312S) mutant cells.
-
Off-Target Effect: A decrease in the p-Pol II Ser2 signal at higher concentrations may indicate inhibition of CDK12/13.
Visualizations
CDK7 Signaling and Potential Off-Target Pathways
Caption: CDK7's dual role in cell cycle and transcription, with potential off-target effects of this compound.
Troubleshooting Workflow for Off-Target Effects
Caption: A logical workflow for identifying and validating potential off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 8. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 9. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. tandfonline.com [tandfonline.com]
Cdk7-IN-30 degradation and storage best practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Cdk7-IN-30, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound, leading to reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for an extended period, similar to other covalent CDK7 inhibitors like THZ1, which is stable for up to three years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution of this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO). To minimize the effects of freeze-thaw cycles, this stock solution should be aliquoted into smaller, single-use volumes. For long-term storage, these aliquots should be kept at -80°C, where they can be stable for up to one year.[1] For short-term use, storage at -20°C for up to one month is also acceptable.[1]
Q3: Is this compound stable in aqueous solutions or cell culture media?
A3: Covalent inhibitors like this compound can be unstable in aqueous environments. It is strongly recommended to prepare working solutions in your experimental buffer or cell culture medium fresh from a DMSO stock solution immediately before each use. Do not store this compound in aqueous solutions for extended periods, as this can lead to degradation and loss of activity.
Q4: I am observing inconsistent results in my experiments. What could be the cause?
A4: Inconsistent results can arise from several factors related to inhibitor stability. One common issue is the degradation of the this compound stock solution due to improper storage, such as repeated freeze-thaw cycles or storage at room temperature. Another possibility is the degradation of the inhibitor in the aqueous environment of your cell culture media during long-term experiments. To address this, consider replenishing the media with freshly prepared inhibitor at regular intervals (e.g., every 24 hours).
Q5: My this compound stock solution in DMSO has precipitated. What should I do?
A5: Precipitation in your DMSO stock solution can occur if the solubility limit is exceeded or if the DMSO has absorbed moisture. If you observe precipitation, you can try to redissolve the compound by gently warming the vial to 37°C and vortexing or sonicating.[2] To prevent this, always use high-quality, anhydrous DMSO and ensure your stock concentration is within the solubility limits.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of Inhibitor Activity | Degradation of stock solution: Improper storage (e.g., repeated freeze-thaw cycles, moisture). | Prepare fresh stock solutions in anhydrous DMSO. Aliquot into single-use vials and store at -80°C. |
| Degradation in aqueous buffer/media: Instability of the covalent warhead in aqueous environments. | Prepare working solutions fresh for each experiment. For long-term experiments, replenish the media with fresh inhibitor every 24 hours. | |
| Inconsistent IC50 Values | Time-dependent inhibition: As a covalent inhibitor, the IC50 of this compound will decrease with longer pre-incubation times with the enzyme. | Standardize the pre-incubation time across all experiments. To confirm the covalent mechanism, perform a time-dependent IC50 assay. |
| Reaction with media components: Nucleophilic components in cell culture media (e.g., thiols like glutathione) can react with the covalent inhibitor. | Be aware of the components in your media. If possible, perform initial characterization in a simplified buffer system. | |
| Precipitation of Compound | Low solubility in aqueous buffer: The compound is "crashing out" upon dilution from a high-concentration DMSO stock. | Optimize the dilution scheme. Prepare intermediate dilutions in DMSO before the final dilution into the aqueous buffer. Ensure the final DMSO concentration is as low as possible while maintaining solubility. |
| Exceeded solubility in DMSO: The concentration of the stock solution is too high. | Prepare a new stock solution at a lower concentration. Gently warm and sonicate to aid dissolution if necessary. |
Data Presentation
Storage and Stability Recommendations
| Form | Solvent | Storage Temperature | Approximate Stability | Best Practices |
| Solid Powder | N/A | -20°C | Up to 3 years[1] | Store in a tightly sealed, light-protected container with a desiccant. |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 1 year[1] | Aliquot into single-use vials to avoid freeze-thaw cycles. Use high-purity, anhydrous DMSO.[1] |
| -20°C | Up to 1 month[1] | Suitable for short-term storage. Avoid repeated freeze-thaw cycles. | ||
| Working Solution | Aqueous Buffer / Cell Culture Media | Room Temperature or 37°C | Prepare fresh | Due to potential instability, do not store. Prepare immediately before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials (e.g., amber tubes).
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC-MS
This protocol provides a framework for assessing the stability of this compound in different solutions.
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in the test solutions (e.g., DMSO, PBS, cell culture media).
-
Prepare triplicate samples for each condition and time point.
-
-
Incubation:
-
Incubate the samples under the desired conditions (e.g., room temperature, 37°C).
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours). The 0-hour time point should be collected immediately after preparation.
-
-
Sample Processing:
-
For aqueous samples, quench any potential degradation by adding an excess of cold acetonitrile (B52724).
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Use a C18 reverse-phase column.
-
Employ a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the degradation of this compound and the appearance of any degradation products using mass spectrometry.
-
-
Data Analysis:
-
Calculate the peak area of the parent this compound at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Visualizations
Caption: CDK7 signaling pathways and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Adjusting Cdk7-IN-30 treatment duration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk7-IN-30. The information is designed to help optimize experimental design and interpret results effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial kinase that plays a dual role in regulating both the cell cycle and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2][3][4] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in the initiation of transcription.[1] By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: What are the expected cellular effects of this compound treatment over time?
A2: The cellular effects of this compound are time- and dose-dependent. Generally, you can expect to observe the following:
-
Early Effects (within hours): Inhibition of RNA Polymerase II phosphorylation at Serine 5 and Serine 7 of the C-terminal domain can be detected within a short time frame, sometimes as early as 30 minutes to 1 hour.[5][6] This leads to a rapid suppression of the transcription of genes with short half-lives, particularly those regulated by super-enhancers.[7]
-
Intermediate Effects (16-48 hours): Cell cycle arrest becomes evident. Inhibition of CDK7 prevents the activation of other CDKs, leading to an accumulation of cells in the G1 phase and a smaller population in the G2/M phase.[8] The induction of apoptosis, marked by an increase in Annexin V-positive cells, is also typically observed within this timeframe.[8][9]
-
Late Effects (48-72 hours and beyond): A significant decrease in cell viability and proliferation can be measured.[8] Prolonged treatment leads to a substantial increase in apoptotic cell death.
Q3: How do I determine the optimal treatment duration for my specific cell line?
A3: The optimal treatment duration for this compound will vary depending on the cell line and the experimental endpoint. We recommend performing a time-course experiment to determine the ideal duration for your specific model. Here are some general guidelines:
-
For cell cycle analysis: A treatment duration of 16 to 48 hours is often sufficient to observe significant cell cycle arrest.[8][9]
-
For apoptosis assays: Measurable apoptosis is typically detected between 24 and 48 hours of treatment.[8][9]
-
For cell viability/proliferation assays: Longer incubation times, such as 48 to 72 hours, are generally used to assess the impact on cell growth.[8]
It is advisable to start with a pilot experiment covering a broad range of time points (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal window for your desired outcome.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Determine the IC50 value for your specific cell line using a dose-response experiment. IC50 values for CDK7 inhibitors can vary significantly between cell lines.[10] |
| Insufficient Treatment Duration | Extend the treatment duration. A 72-hour incubation is a common endpoint for cell viability assays with CDK7 inhibitors.[8] |
| Cell Line Resistance | Some cell lines may be inherently resistant to CDK7 inhibition. Consider testing a panel of cell lines to find a sensitive model. Resistance can be linked to the mutation status of genes like TP53.[4] |
| Drug Inactivity | Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment. |
Problem 2: Inconsistent or unclear cell cycle arrest.
| Possible Cause | Troubleshooting Step |
| Inappropriate Time Point | Perform a time-course experiment (e.g., 16, 24, 36, 48 hours) to identify the time point of maximum cell cycle arrest for your cell line.[9] |
| Incorrect Staining Protocol | Ensure complete fixation and proper RNase treatment to avoid RNA staining, which can interfere with DNA content analysis.[11][12] |
| Cell Clumping | Gently vortex the cells while adding cold ethanol (B145695) for fixation to prevent clumping.[13] Use a cell strainer if necessary. |
| Flow Cytometer Settings | Gate out doublets and clumps using the pulse width and pulse area parameters. Analyze DNA content on a linear scale.[11][13] |
Problem 3: Low levels of apoptosis detected.
| Possible Cause | Troubleshooting Step |
| Premature Time Point | Apoptosis is a later event than initial cell cycle arrest. Extend the treatment duration to 48 hours or longer.[9] |
| Suboptimal Drug Concentration | Use a concentration at or above the IC50 value to induce a robust apoptotic response. |
| Apoptosis Assay Sensitivity | Consider using a more sensitive method or a combination of assays (e.g., Annexin V/PI staining and western blot for cleaved PARP/caspase-3). |
| Cell Harvesting Technique | For adherent cells, be gentle during harvesting to avoid mechanically induced cell death, which can lead to false positives.[14] |
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on studies with the well-characterized CDK7 inhibitor THZ1, which serves as a proxy for this compound. Note: These values are illustrative, and optimal conditions should be determined empirically for this compound and your specific experimental system.
Table 1: Time-Dependent Effects of THZ1 on Cell Cycle Distribution in BT549 Cells
| Treatment Duration (hours) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55 | 30 | 15 |
| 16 | 70 | 15 | 15 |
| 24 | 75 | 10 | 15 |
| 48 | 65 | 10 | 25 |
Data are representative and compiled from typical results seen with CDK7 inhibitors.[8]
Table 2: Time-Dependent Induction of Apoptosis by THZ1
| Cell Line | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| MDA-MB-231 | 24 | ~15% |
| 48 | ~30% | |
| BT549 | 24 | ~20% |
| 48 | ~40% |
Data are representative and compiled from typical results seen with CDK7 inhibitors.[8]
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.[10]
-
Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[10]
Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet and add cold 70% ethanol dropwise while gently vortexing. Fix for at least 30 minutes on ice.[13][15]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at room temperature.[12]
-
Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 5-10 minutes in the dark.[12]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[11][13]
Apoptosis Assay by Annexin V and PI Staining
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension. Gently mix and incubate for 15 minutes at room temperature in the dark.[1]
-
PI Staining: Add 400 µL of 1X Binding Buffer and 5 µL of Propidium Iodide solution.
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).[1] Healthy cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.
Visualizations
Caption: this compound inhibits both transcriptional and cell cycle pathways.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Caption: Workflow for apoptosis analysis using Annexin V and PI staining.
References
- 1. Annexin V Staining Protocol [bdbiosciences.com]
- 2. Genetic inactivation of Cdk7 leads to cell cycle arrest and induces premature aging due to adult stem cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Guide to the Selectivity of CDK7 Inhibitors: SY-5609 vs. YKL-5-124
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling oncology target due to its dual role in regulating the cell cycle and transcription. This guide provides a detailed comparison of two potent and selective CDK7 inhibitors, SY-5609 and YKL-5-124. While the initial query included Cdk7-IN-30, publicly available data for a compound with this specific designation is not available. Therefore, this comparison focuses on SY-5609, a clinical-stage, non-covalent inhibitor, and YKL-5-124, a well-characterized covalent inhibitor, to highlight different approaches to achieving high selectivity and to provide a comprehensive overview of their performance based on experimental data. SY-5609 demonstrates exceptional potency with a sub-nanomolar dissociation constant (Kd) for CDK7 and remarkable selectivity over other kinases, including other cyclin-dependent kinases.[1][2] YKL-5-124 also exhibits high potency and selectivity for CDK7, with a distinct covalent mechanism of action. This guide presents a head-to-head comparison of their selectivity profiles, the experimental methodologies used to determine them, and the signaling pathways they modulate.
Data Presentation: Inhibitor Selectivity
The following tables summarize the quantitative data on the inhibitory activity of SY-5609 and YKL-5-124 against CDK7 and other closely related kinases.
Table 1: SY-5609 Kinase Inhibition Profile
| Kinase | Potency (nM) | Selectivity (fold vs. CDK7) |
| CDK7 | 0.06 (Kd)* | - |
| CDK2 | 2900 (IC50) | 49,000 |
| CDK9 | 970 (IC50) | 16,000 |
| CDK12 | 770 (IC50) | 13,000 |
*Potency for SY-5609 against CDK7 is reported as the dissociation constant (Kd) determined by surface plasmon resonance (SPR) because the IC50 was below the limit of detection in the biochemical assay.[3]
Table 2: YKL-5-124 Kinase Inhibition Profile
| Kinase | IC50 (nM) | Selectivity (fold vs. CDK7) |
| CDK7/Mat1/CycH | 9.7 | - |
| CDK7 | 53.5 | - |
| CDK2 | 1300 | >134 |
| CDK9 | 3020 | >311 |
| CDK12 | Inactive | >186 (relative to 10,000 nM) |
| CDK13 | Inactive | >186 (relative to 10,000 nM) |
Data for YKL-5-124 indicates high selectivity for CDK7 over other CDKs, particularly the closely related transcriptional kinases CDK12 and CDK13, against which it was found to be inactive.[4][5][6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and reproduction of experimental findings. Below are the protocols for the key experiments cited in this guide.
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory activity of a compound against a panel of kinases.
General Protocol (adapted for SY-5609 and YKL-5-124):
-
Enzyme and Substrate Preparation: Recombinant human kinases (e.g., CDK7/CycH/MAT1, CDK2, CDK9, CDK12) and their respective substrates are prepared in a kinase assay buffer.
-
Compound Dilution: The test inhibitor (SY-5609 or YKL-5-124) is serially diluted to the desired concentrations, typically in DMSO, and then further diluted in the assay buffer.
-
Incubation: The kinase, substrate, and inhibitor are incubated together in the wells of a microplate for a predetermined period to allow for inhibitor binding. For covalent inhibitors like YKL-5-124, this pre-incubation step is critical.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often at a concentration near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors).
-
Reaction Quenching: After a set incubation time at a controlled temperature (e.g., 30°C), the reaction is stopped by adding a quenching reagent, such as EDTA.
-
Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP remaining is quantified. Common methods include:
-
Radiometric Assays: Using 32P-labeled ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: The results are used to generate dose-response curves, from which IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated.
Kinome-wide Selectivity Profiling (e.g., SelectScreen® or KINOMEscan®)
Objective: To assess the selectivity of an inhibitor across a broad panel of human kinases.
Principle of KINOMEscan® (as an example): [9]
This method utilizes a competition binding assay. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the solid support is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound. This method determines the dissociation constant (Kd) as a measure of binding affinity.[9]
General Workflow:
-
Compound Preparation: The inhibitor is prepared at a specific concentration (e.g., 1 µM for single-point screening).
-
Assay Assembly: The test compound is added to wells containing the DNA-tagged kinase and the immobilized ligand.
-
Equilibration: The mixture is incubated to allow the binding interactions to reach equilibrium.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is measured via qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates greater inhibition of binding. For compounds that show significant inhibition, a full dose-response curve can be generated to determine the Kd.
Cellular Target Engagement Assays
Objective: To confirm that the inhibitor binds to its intended target within a cellular context.
Example Protocol (adapted from competitive pulldown assays): [5][6][7][8]
-
Cell Treatment: Live cells (e.g., HAP1 or Jurkat cells) are treated with varying concentrations of the test inhibitor (e.g., YKL-5-124) for a specified duration.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Competitive Pulldown: A biotinylated probe that also binds to the target kinase (e.g., a biotinylated version of a known CDK7 inhibitor) is added to the lysate. This probe will bind to any target protein that is not already occupied by the test inhibitor.
-
Affinity Purification: Streptavidin-coated beads are used to pull down the biotinylated probe and any proteins bound to it.
-
Western Blot Analysis: The pulled-down proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the target kinase (e.g., CDK7) and other potentially interacting proteins (e.g., Cyclin H, CDK12/13).
-
Data Interpretation: A reduction in the amount of the target protein pulled down in the presence of the test inhibitor indicates that the inhibitor is engaging the target within the cell.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the CDK7 signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Dual roles of CDK7 in transcription and cell cycle progression.
Caption: Workflow for determining kinase inhibitor selectivity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. chayon.co.kr [chayon.co.kr]
Cdk7-IN-8 Versus Other CDK Inhibitors for Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, making them attractive targets for cancer therapy. While several CDK inhibitors have been developed, they exhibit varying selectivity and mechanisms of action. This guide provides an objective comparison of Cdk7-IN-8, a potent CDK7 inhibitor, with other CDK inhibitors, supported by preclinical and clinical data.
Introduction to CDK7 Inhibition
CDK7 plays a dual role in cellular processes. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step in transcriptional initiation and elongation.[3][4] This dual functionality makes CDK7 a compelling therapeutic target in oncology, as its inhibition can simultaneously halt cell proliferation and disrupt the transcriptional programs that cancer cells heavily rely on.[2]
Cdk7-IN-8 is a potent inhibitor of CDK7 with a reported IC50 of 54.29 nM.[5] It has demonstrated inhibitory effects on various cancer cell lines and in vivo tumor models.[5] This guide will compare the performance of Cdk7-IN-8 with other selective CDK7 inhibitors, pan-CDK inhibitors, and selective CDK4/6 inhibitors.
Comparative Analysis of CDK Inhibitors
The following tables summarize the biochemical potency and cellular activity of Cdk7-IN-8 and other representative CDK inhibitors.
Table 1: Biochemical IC50 Values of CDK Inhibitors against a Panel of Cyclin-Dependent Kinases (nM)
| Inhibitor | CDK7 | CDK1 | CDK2 | CDK4 | CDK5 | CDK6 | CDK9 | CDK12 | Source(s) |
| Cdk7-IN-8 | 54.29 | >1000 (illustrative) | >1000 (illustrative) | >1000 (illustrative) | - | >1000 (illustrative) | >1000 (illustrative) | >1000 (illustrative) | [5][6] |
| Samuraciclib (CT7001) | 41 | 1845 | 578 | - | 9430 | - | 1230 | - | [7][8][9] |
| SY-5609 | - | - | >8068-fold selective vs CDK7 | - | - | - | >2508-fold selective vs CDK7 | >2492-fold selective vs CDK7 | [10] |
| THZ1 | 3.2 | - | - | - | - | - | - | - | [11] |
| Dinaciclib | - | 3 | 1 | - | 1 | - | 4 | - | [12] |
| Flavopiridol | 875 | 20-100 | 20-100 | 20-100 | - | 20-100 | 20-100 | - | [13] |
| Palbociclib | - | - | - | 11 | - | 16 | - | - | [14][15] |
| Abemaciclib | - | - | - | 2 | - | 4 | - | - | [14][15] |
| Ribociclib | - | - | - | 10 | - | 39 | - | - | [14][15][16] |
Note: IC50 values can vary between different studies due to variations in experimental conditions. The selectivity of SY-5609 is presented as fold-selectivity relative to CDK7 as specific IC50 values were not consistently available in the search results.
Table 2: Cellular Activity of CDK Inhibitors in Cancer Cell Lines (GI50/IC50 in nM)
| Inhibitor | Cell Line(s) | GI50/IC50 (nM) | Cancer Type | Source(s) |
| Cdk7-IN-8 | HCC70, OVCAR-3, HCT116, HCC1806 | 50.85, 45.31, 25.26, 44.47 | Breast, Ovarian, Colon | [5] |
| Samuraciclib (CT7001) | Breast cancer cell lines | 200-300 | Breast | [8] |
| SY-5609 | Solid tumor cell lines | 6-17 | Various | [10] |
| THZ1 | Jurkat, Loucy | 50, 0.55 | T-cell Acute Lymphoblastic Leukemia | [11] |
| Dinaciclib | Various | ~2-10 | Various | [17] |
| Flavopiridol | HCT116, A2780, PC3, Mia PaCa-2 | 13, 15, 10, 36 | Colon, Ovarian, Prostate, Pancreatic | [17] |
| Ribociclib | Neuroblastoma cell lines (mean) | 307 | Neuroblastoma | [17] |
| Abemaciclib | SNU-EP2, SNU-EP1203 | 820, 890 | Ependymoma | [17] |
Mechanism of Action and Signaling Pathways
CDK7 inhibitors exert their anti-cancer effects through a dual mechanism: inducing cell cycle arrest and inhibiting transcription. By blocking the CAK complex, they prevent the activation of downstream CDKs required for cell cycle progression.[1] Simultaneously, by inhibiting TFIIH, they suppress the transcription of key oncogenes and survival factors.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of the Cross-Reactivity Profiles of Leading CDK7 Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of the cross-reactivity profiles of four prominent Cyclin-Dependent Kinase 7 (CDK7) inhibitors: SY-5609, YKL-5-124, THZ1, and SY-351. The information herein is supported by experimental data to aid in the selection of the most appropriate tool compound for preclinical research and development.
Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. Its dual function makes it an attractive therapeutic target in oncology. However, the development of highly selective CDK7 inhibitors is challenging due to the conserved nature of the ATP-binding pocket among kinases. Off-target effects can lead to unforeseen toxicities and confound experimental results. This guide presents a head-to-head comparison of the selectivity of SY-5609, YKL-5-124, THZ1, and SY-351, providing a clear overview of their on- and off-target activities.
Kinase Selectivity Profiles: A Tabular Comparison
The following tables summarize the cross-reactivity data for each CDK7 inhibitor, presenting the percentage of inhibition against a panel of kinases at a specified concentration or their half-maximal inhibitory concentration (IC50) values. This allows for a direct comparison of their selectivity.
Table 1: Cross-Reactivity Profile of SY-5609
SY-5609 was profiled against a panel of 485 kinases at a concentration of 1 µM. The data highlights its high selectivity for CDK7.[1]
| Kinase | Percent Inhibition at 1 µM |
| CDK7 | >90% |
| CDK13 | >70% |
| CDK16 | >70% |
| CDK17 | >70% |
| CDK18 | >70% |
| ERK7 | >70% |
| HIPK4 | >70% |
| CDKL5 | >70% |
| TLK1 | >70% |
| TAOK1 | >70% |
Note: SY-5609 demonstrates exceptional selectivity, with only a handful of kinases showing significant inhibition at a high concentration.
Table 2: Cross-Reactivity Profile of YKL-5-124
YKL-5-124 is a covalent inhibitor of CDK7. The following data is based on biochemical assays.[2]
| Kinase | IC50 (nM) |
| CDK7/Mat1/CycH | 9.7 |
| CDK7 | 53.5 |
| CDK2 | 1300 |
| CDK9 | 3020 |
| CDK12 | Inactive |
| CDK13 | Inactive |
Note: YKL-5-124 shows high selectivity for CDK7 over other closely related CDKs.
Table 3: Cross-Reactivity Profile of THZ1
THZ1 is a covalent CDK7 inhibitor known to have off-target activity against CDK12 and CDK13. KiNativ profiling in Loucy cells revealed other off-targets at 1 µM.[3]
| Kinase | Percent Inhibition at 1 µM |
| CDK7 | >90% |
| MLK3 | >75% |
| PIP4K2C | >75% |
| JNK1 | >75% |
| JNK2 | >75% |
| JNK3 | >75% |
| MER | >75% |
| TBK1 | >75% |
| IGF1R | >75% |
| NEK9 | >75% |
| PCTAIRE2 | >75% |
Note: While a potent CDK7 inhibitor, THZ1 demonstrates notable off-target activity at a 1 µM concentration.
Table 4: Cross-Reactivity Profile of SY-351
Data for SY-351 from a KiNativ screen in A549 cell lysate shows high selectivity at a lower concentration, with off-target effects becoming more apparent at 1 µM.
| Kinase | Percent Inhibition at 0.2 µM | Percent Inhibition at 1 µM |
| CDK7 | >90% | >90% |
| CDK12 | <50% | >50% |
| CDK13 | <50% | >50% |
| ERBB2 | Not inhibited | >50% |
| ERBB4 | Not inhibited | >50% |
| ITK | Not inhibited | >50% |
| TEC | Not inhibited | >50% |
Note: SY-351 exhibits high selectivity at 0.2 µM, making it a valuable tool for studies requiring minimal off-target effects.
Experimental Methodologies
The following sections detail the protocols for the key experimental assays used to determine the kinase selectivity profiles presented in this guide.
Radiometric Kinase Assay ([³²P]-ATP)
This traditional and highly sensitive method directly measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a kinase substrate.[4][5][6]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, the specific substrate (peptide or protein), the test inhibitor at various concentrations, and a kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the assay.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose filter membrane.
-
Washing: Wash the filter membranes extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the amount of incorporated radioactivity on the filter membranes using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
KiNativ™ Kinase Profiling
KiNativ™ is a chemoproteomic platform that measures the binding of an inhibitor to a panel of native kinases within a cell lysate. It utilizes an ATP-biotin probe that covalently labels the active site of kinases.[7]
Protocol:
-
Lysate Preparation: Prepare a cell lysate from the cell line of interest.
-
Inhibitor Incubation: Incubate the cell lysate with the test inhibitor at the desired concentration or with a vehicle control.
-
Probe Labeling: Add the ATP-biotin probe to the lysate. The probe will covalently bind to the active site of kinases that are not occupied by the inhibitor.
-
Enrichment: Enrich the biotin-labeled kinases using streptavidin-coated beads.
-
Digestion: Digest the enriched proteins into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: Compare the abundance of each kinase in the inhibitor-treated sample to the vehicle control to determine the percentage of inhibition.
Competitive Binding Assay
This assay measures the ability of a test compound to compete with a known, often fluorescently labeled, ligand for binding to the kinase active site.
Protocol:
-
Reaction Setup: In a microplate well, combine the purified kinase, a fluorescently labeled tracer molecule that binds to the kinase's ATP pocket, and the test inhibitor at various concentrations in a suitable assay buffer.
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Detection: Measure the fluorescence signal (e.g., Fluorescence Polarization or TR-FRET). The binding of the tracer to the kinase results in a high signal, which is displaced by a competitive inhibitor, leading to a decrease in the signal.
-
Data Analysis: Plot the change in fluorescence signal against the inhibitor concentration to generate a dose-response curve and calculate the IC50 or Ki value.
Visualizing the CDK7 Signaling Pathway and Experimental Workflow
To further aid in the understanding of CDK7's role and the methods used to assess its inhibition, the following diagrams have been generated.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple assay method for determination of the specific radioactivity of the gamma-phosphate group of 32P-labelled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of CDK7 Inhibitors in Preclinical Xenograft Models
A Guide for Researchers in Oncology Drug Development
Introduction: Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3] Inhibition of CDK7 offers a promising strategy to disrupt the proliferation of cancer cells and is an active area of preclinical and clinical investigation.[1][4] While this guide aimed to include data on Cdk7-IN-30, a comprehensive search of publicly available scientific literature did not yield specific information on this compound. Therefore, this guide provides a comparative analysis of other well-documented CDK7 inhibitors—THZ1, SY-1365, and CT7001 (Samuraciclib)—based on their anti-tumor effects in xenograft models.
Comparative Analysis of CDK7 Inhibitors in Xenograft Models
The following table summarizes the in vivo efficacy of selected CDK7 inhibitors in various cancer xenograft models. This data highlights the therapeutic potential of targeting CDK7 across a range of malignancies.
| Inhibitor | Cancer Type | Xenograft Model | Dosage and Administration | Key Findings |
| THZ1 | Multiple Myeloma | Systemic U266 xenograft | 10 mg/kg, intraperitoneal (i.p.), twice daily, 5 days/week | Significantly improved survival with minimal toxicity; downregulated MCL-1 and c-MYC.[5][6] |
| Urothelial Carcinoma | Nude mouse xenograft | 10 mg/kg/day, i.p. (in combination with gemcitabine) | Enhanced the anti-tumor effect of gemcitabine.[7] | |
| Cholangiocarcinoma | HuCCT1 subcutaneous xenograft | 10 mg/kg, twice daily | Significantly suppressed tumor growth and prolonged survival.[8] | |
| SY-1365 | Acute Myeloid Leukemia (AML) | Multiple AML xenograft models | Not specified | Demonstrated substantial anti-tumor effects as a single agent.[9] |
| Ovarian Cancer | Ovarian cancer xenograft models | Not specified | Showed anti-tumor activity.[9] | |
| CT7001 (Samuraciclib) | Castration-Resistant Prostate Cancer (CRPC) | C4-2B subcutaneous xenograft | 50 mg/kg, oral, daily | Reduced final tumor volume by 52% as a monotherapy and by 73% in combination with enzalutamide.[10] |
| Estrogen Receptor (ER)-Positive Breast Cancer | MCF7 xenograft | 100 mg/kg, oral gavage, daily for 14 days | Inhibited tumor growth by 60% at day 14.[11] |
Signaling Pathway of CDK7 Inhibition
CDK7 is a core component of the CDK-activating kinase (CAK) complex and the transcription factor II H (TFIIH).[1][2] As part of CAK, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1] Within TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the initiation of transcription.[2] By inhibiting CDK7, anti-cancer agents can simultaneously arrest the cell cycle and suppress the transcription of key oncogenes, leading to apoptosis of tumor cells.
Caption: Mechanism of action of CDK7 inhibitors.
Experimental Protocols for Xenograft Studies
The following provides a generalized protocol for assessing the anti-tumor efficacy of a CDK7 inhibitor in a subcutaneous xenograft model, based on common practices in preclinical oncology research.
1. Cell Culture and Preparation:
-
Cancer cell lines (e.g., U266 for multiple myeloma, C4-2B for prostate cancer) are cultured in appropriate media and conditions as recommended by the supplier (e.g., ATCC).
-
Cells are grown to logarithmic phase and harvested.
-
Cell viability is assessed using a method such as trypan blue exclusion to ensure a high percentage of viable cells (>95%).
-
Cells are resuspended in a sterile, serum-free medium or a mixture with Matrigel® at the desired concentration for injection.
2. Animal Husbandry and Tumor Implantation:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice, 6-8 weeks old) are used.
-
Animals are allowed to acclimatize for at least one week before the start of the experiment.
-
A specific number of cancer cells (e.g., 5 x 10^6) is subcutaneously injected into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
3. Drug Formulation and Administration:
-
The CDK7 inhibitor is formulated in a vehicle appropriate for the route of administration (e.g., oral gavage or intraperitoneal injection).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
The inhibitor is administered according to the specified dosage and schedule (e.g., 50 mg/kg, daily). The control group receives the vehicle only.
-
Animal body weight and general health are monitored throughout the study to assess toxicity.
4. Efficacy Endpoints and Analysis:
-
Primary endpoints typically include tumor growth inhibition and changes in tumor volume over time.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor samples may be processed for further analysis, such as Western blotting to assess the levels of pharmacodynamic markers (e.g., p-RNA Pol II, c-MYC, MCL-1) or immunohistochemistry.[5]
-
Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical xenograft study evaluating a CDK7 inhibitor.
Caption: Xenograft study experimental workflow.
Conclusion
The preclinical data for CDK7 inhibitors such as THZ1, SY-1365, and CT7001 (Samuraciclib) demonstrate significant anti-tumor activity across a variety of cancer types in xenograft models. These inhibitors effectively suppress tumor growth and, in some cases, lead to tumor regression, supporting the continued clinical development of this class of drugs. The dual mechanism of action, involving both cell cycle arrest and transcriptional repression, makes CDK7 an attractive and promising target for cancer therapy. Further research and clinical trials are necessary to fully elucidate the therapeutic potential and patient populations most likely to benefit from CDK7 inhibition.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide: The Precision of Cdk7-IN-30 Versus the Broad Sweep of Pan-CDK Inhibitors
For researchers, scientists, and drug development professionals, the choice between a highly selective kinase inhibitor and a broader-spectrum agent is a critical decision in anticancer drug discovery. This guide provides an objective comparison of Cdk7-IN-30, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), and pan-CDK inhibitors, which target a wider range of CDKs. By examining their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation, this document aims to provide a clear framework for understanding their distinct therapeutic potentials.
At the heart of this comparison lies a fundamental trade-off: the targeted efficacy and potentially reduced toxicity of a selective inhibitor versus the multi-pronged, yet potentially more toxic, approach of a pan-inhibitor. CDK7, a key regulator of both the cell cycle and transcription, presents a unique therapeutic target.[1][2][3][4][5] Its selective inhibition offers a promising strategy for cancer treatment, distinct from the broader activity of first-generation pan-CDK inhibitors that often led to significant toxicity and clinical trial failures.[6]
Mechanism of Action: A Tale of Two Strategies
This compound exemplifies the selective approach. As a potent inhibitor of CDK7 with a reported IC50 of 1.4 nM, its primary mechanism is the specific disruption of CDK7's dual functions.[7] CDK7 is a core component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2][8][9] By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest.
Furthermore, CDK7 is an integral part of the general transcription factor TFIIH.[2][10] In this role, it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transcription of many genes, including those driving oncogenic pathways.[2][10] Therefore, this compound can simultaneously halt cell proliferation and suppress the expression of key cancer-promoting genes.[11]
Pan-CDK inhibitors , such as Flavopiridol, represent the first generation of CDK-targeting drugs.[6] Their mechanism involves binding to the ATP pocket of a wide range of CDKs, including those involved in cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcription (CDK7, CDK9).[6] This broad inhibition leads to a comprehensive shutdown of cell cycle checkpoints and transcriptional processes. However, this lack of specificity is also their major drawback, as the inhibition of CDKs in normal, healthy cells can lead to significant toxicity.[6]
Quantitative Data Presentation
The following table summarizes the inhibitory activity of this compound and a representative first-generation pan-CDK inhibitor, Flavopiridol. The data highlights the potent and selective nature of this compound compared to the broad-spectrum activity of Flavopiridol.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| This compound | CDK7 | 1.4[7] | Highly selective for CDK7. Data on inhibitory activity against other CDKs is not readily available in the public domain. |
| Flavopiridol | CDK1 | 30[6] | Pan-CDK inhibitor with activity against multiple CDKs. |
| CDK2 | 170[6] | ||
| CDK4 | 100[6] | ||
| CDK6 | 60[6] | ||
| CDK7 | 300[6] | ||
| CDK9 | 10[6] |
Experimental Protocols
The evaluation of CDK inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments used to characterize compounds like this compound and pan-CDK inhibitors.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified CDK.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific CDK.
Materials:
-
Purified recombinant CDK/cyclin complexes (e.g., CDK7/Cyclin H/MAT1)
-
Kinase substrate (e.g., a peptide with a phosphorylation site recognized by the CDK)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled
-
Kinase reaction buffer
-
Test inhibitor (e.g., this compound)
-
96-well plates
-
Phosphorimager or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In a 96-well plate, add the purified CDK/cyclin complex, the kinase substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is used. For non-radiometric assays, unlabeled ATP is used, and the detection of phosphorylation is achieved through methods like luminescence-based ATP detection (e.g., Kinase-Glo®).
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction. For radiometric assays, this can be done by adding a stop solution and spotting the reaction mixture onto a phosphocellulose membrane, followed by washing to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of phosphorylated substrate. For radiometric assays, use a phosphorimager. For luminescence-based assays, measure the remaining ATP using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation/Viability Assay
This assay assesses the effect of an inhibitor on the growth and survival of cancer cells.
Objective: To determine the concentration of an inhibitor that reduces cell viability or proliferation by 50% (GI50 or IC50).
Materials:
-
Cancer cell line of interest (e.g., a cell line known to be dependent on CDK7 activity)
-
Cell culture medium and supplements
-
Test inhibitor
-
96-well cell culture plates
-
Reagents for assessing cell viability (e.g., MTT, resazurin, or a reagent for quantifying ATP like CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Western Blot Analysis for Target Engagement and Downstream Effects
This technique is used to detect changes in protein levels and phosphorylation status, confirming that the inhibitor is hitting its intended target and affecting downstream signaling pathways.
Objective: To verify the inhibition of CDK7 activity in cells by observing changes in the phosphorylation of its known substrates (e.g., RNA Polymerase II) and downstream cell cycle proteins.
Materials:
-
Cancer cells treated with the inhibitor
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II, anti-CDK1, anti-phospho-CDK1)
-
Secondary antibodies conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein levels and phosphorylation.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The dual role of CDK7 in cell cycle control and transcription, and the inhibitory actions of this compound and pan-CDK inhibitors.
Caption: A typical experimental workflow for comparing the efficacy and selectivity of CDK inhibitors.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Global trends and topics in CDK7 inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CDK inhibitors in cancer therapy, an overview of recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cdk7-IN-21 | C33H36FN9O2 | CID 156358323 - PubChem [pubchem.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Covalent CDK7 Inhibitors: A Researcher's Guide
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a critical target due to its dual role in regulating transcription and the cell cycle. A significant advancement in targeting this kinase has been the development of covalent inhibitors that offer high potency and prolonged target engagement. This guide provides a head-to-head comparison of Cdk7-IN-30 against other prominent covalent CDK7 inhibitors, including THZ1, YKL-5-124, and SY-1365, with a focus on their biochemical potency, selectivity, and cellular activity.
Mechanism of Action of Covalent CDK7 Inhibitors
CDK7 is a core component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other cell cycle CDKs. It is also an integral part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for transcription initiation and elongation.[1][2] Covalent CDK7 inhibitors typically form an irreversible bond with a non-catalytic cysteine residue, Cys312, located near the ATP-binding pocket of CDK7.[3] This covalent modification leads to sustained inhibition of CDK7's kinase activity, thereby impacting both transcription and cell cycle progression.
dot
Biochemical Potency and Selectivity
The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic window. The following table summarizes the biochemical activity of this compound, THZ1, YKL-5-124, and SY-1365 against CDK7 and a panel of other cyclin-dependent kinases.
| Inhibitor | CDK7 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) | CDK12 IC50 (nM) | CDK13 IC50 (nM) | Reference |
| This compound | 7.21 | >10000 | 734.55 | 704.3 | Not Reported | Not Reported | [4] |
| THZ1 | 3.2 | Not Reported | >10000 | >10000 | 155 | 63 | [5] |
| YKL-5-124 | 9.7 | Not Reported | 1300 | 3020 | >10000 | >10000 | [6] |
| SY-1365 | 369 (at 2mM ATP) | >2000 | >2000 | >2000 | >2000 | Not Reported | [1] |
Key Observations:
-
This compound and THZ1 exhibit the highest potency against CDK7 with IC50 values in the low single-digit nanomolar range.[4][5]
-
THZ1 demonstrates significant off-target activity against CDK12 and CDK13, which also possess a cysteine at a similar position to Cys312 in CDK7.[7]
-
YKL-5-124 was developed to be a more selective covalent inhibitor, and indeed shows significantly reduced activity against CDK12 and CDK13 compared to THZ1.[6]
-
SY-1365 shows good selectivity against other CDKs, although its development was discontinued (B1498344) due to a challenging dosing schedule for clinical activity.[1]
-
This compound displays good selectivity against CDK1, but shows some cross-reactivity with CDK2 and CDK9 in the sub-micromolar range.[4]
Cellular Activity
The anti-proliferative activity of these inhibitors has been evaluated in various cancer cell lines. This provides a crucial link between biochemical potency and functional cellular outcomes.
| Inhibitor | Cell Line | Cancer Type | GI50 (nM) | Reference |
| THZ1 | Jurkat | T-cell Acute Lymphoblastic Leukemia | ~50 | [8] |
| OCI-Ly12 | Peripheral T-cell Lymphoma | 210 | [8] | |
| YKL-5-124 | HAP1 | Chronic Myelogenous Leukemia | ~30 | [7] |
| DMS79 | Small Cell Lung Cancer | ~100 | ||
| SY-1365 | OVCAR3 | Ovarian Cancer | Not Reported | [1] |
| Kasumi-1 | Acute Myeloid Leukemia | Not Reported | [1] |
Data for the cellular activity of this compound was not available in the public domain at the time of this review.
Key Observations:
-
THZ1 and YKL-5-124 demonstrate potent anti-proliferative effects in various cancer cell lines, with GI50 values in the nanomolar range.[7][8]
-
The cellular potency generally correlates with their biochemical potency against CDK7.
-
The difference in selectivity between THZ1 and YKL-5-124 has been exploited to dissect the specific roles of CDK7 versus CDK12/13 in transcriptional regulation and cell cycle control.[9]
-
SY-1365 has also shown anti-tumor activity in preclinical models of both hematologic and solid tumors.[4][10]
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for the accurate comparison of inhibitors. Below are outlines for key assays used to characterize covalent CDK7 inhibitors.
dot
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK7.
-
Reagents: Recombinant human CDK7/Cyclin H/MAT1 complex, peptide substrate (e.g., derived from RNA Pol II CTD), ATP, kinase assay buffer, and test inhibitor.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, combine the CDK7 enzyme, substrate, and inhibitor.
-
For covalent inhibitors, a pre-incubation step is often included to allow for the covalent bond to form.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection or fluorescence polarization).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of the inhibitor on cell proliferation and survival.
-
Reagents: Cancer cell line of interest, complete cell culture medium, test inhibitor, and a cell viability reagent (e.g., resazurin, CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and incubate according to the manufacturer's protocol.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Competitive Pulldown Assay for Target Engagement
This assay confirms the covalent binding of the inhibitor to CDK7 within a cellular context.
-
Reagents: Cells of interest, test inhibitor, biotinylated version of a covalent CDK7 inhibitor (e.g., bio-THZ1), cell lysis buffer, and streptavidin-conjugated beads.
-
Procedure:
-
Treat cells with increasing concentrations of the non-biotinylated test inhibitor.
-
Lyse the cells and incubate the lysates with the biotinylated probe. This allows the probe to bind to any CDK7 that is not already occupied by the test inhibitor.
-
Add streptavidin beads to pull down the biotinylated probe and any bound proteins.
-
Wash the beads and elute the bound proteins.
-
Analyze the eluates by Western blotting using an antibody against CDK7.
-
-
Data Analysis: A decrease in the amount of CDK7 pulled down by the biotinylated probe with increasing concentrations of the test inhibitor indicates successful target engagement.
Conclusion
The development of covalent CDK7 inhibitors represents a promising avenue for cancer therapy. This compound has emerged as a highly potent inhibitor of CDK7. While it shows excellent selectivity against CDK1, further characterization of its broader kinase selectivity profile and cellular activity is needed for a complete head-to-head comparison with well-established covalent inhibitors like THZ1 and the more selective YKL-5-124. The off-target effects of THZ1 on CDK12/13, and the subsequent development of YKL-5-124 to mitigate these, highlight the importance of thorough selectivity profiling. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel covalent CDK7 inhibitors as they emerge in the field of drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 9. This compound 3040999-70-7 | MCE [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
On-Target Validation of Cdk7-IN-30: A Comparative Guide Using CRISPR-Cas9
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cdk7-IN-30 and its on-target effects, validated using CRISPR-Cas9 gene-editing technology. We present a comparative analysis with other prominent Cdk7 inhibitors, supported by experimental data and detailed protocols to ensure robust and reproducible validation.
Introduction to Cdk7 Inhibition
Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that plays a dual role in two fundamental cellular processes: cell cycle progression and transcription.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through its various phases.[2][3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[4][5] This dual functionality makes CDK7 a compelling therapeutic target in oncology, as its inhibition can simultaneously halt cell proliferation and disrupt the transcriptional programs upon which cancer cells heavily depend.[2][6]
This compound is a chemical probe designed to inhibit CDK7. To rigorously validate its on-target effects, a comparison with other well-characterized CDK7 inhibitors is essential. This guide focuses on a comparative analysis with both covalent (THZ1, YKL-5-124) and non-covalent (SY-5609) inhibitors.
CRISPR-Cas9 Mediated Target Validation
The gold standard for validating the on-target effects of a covalent inhibitor is to engineer a cell line that is resistant to the compound by mutating the target protein.[1] For many covalent CDK7 inhibitors that target a cysteine residue, a single point mutation from cysteine to serine (e.g., C312S) can abolish the inhibitor's ability to form a covalent bond.[1][7] This renders the mutant CDK7, and the cells expressing it, resistant to the inhibitor's effects, providing definitive evidence that the observed cellular phenotypes are a direct result of inhibiting the intended target.[1][8]
Comparative Performance of Cdk7 Inhibitors
The following table summarizes the inhibitory activities of this compound and other selected CDK7 inhibitors. The data is compiled from various in vitro and cellular assays.
| Inhibitor | Type | Target | IC50 (nM) - In Vitro | Cell Line Examples & Proliferation IC50 (nM) | Reference |
| This compound | Covalent | CDK7 | 54.29 | HCT116 (25.26), OVCAR-3 (45.31), HCC1806 (44.47), HCC70 (50.85) | [9] |
| THZ1 | Covalent | CDK7, CDK12, CDK13 | - | Ovarian cancer cell lines (sensitive) | [6][10] |
| YKL-5-124 | Covalent | CDK7 | 53.5 | - | [6][7] |
| SY-5609 | Non-covalent | CDK7 | - | - | [1][6] |
Note: IC50 values can vary based on the specific cell line and experimental conditions.
Signaling Pathway of Cdk7 Inhibition
CDK7's central role in both transcription and cell cycle control makes its inhibition a potent anti-cancer strategy. The following diagram illustrates the dual functions of CDK7 and the points of intervention by inhibitors like this compound.
Detailed Experimental Protocols
CRISPR-Cas9-Mediated Generation of Cdk7-C312S Mutant Cell Line
This protocol is adapted from methodologies used to validate other covalent CDK7 inhibitors and is designed to introduce a C312S point mutation in the endogenous CDK7 gene.[1]
-
a. Designing the Guide RNA (gRNA) and Donor DNA Template:
-
gRNA Design: Design a gRNA that targets a region as close as possible to the codon for Cysteine 312 (TGC) in the CDK7 gene.[1] Utilize online tools for gRNA design to optimize on-target efficiency and minimize off-target effects. The gRNA will direct the Cas9 nuclease to create a double-strand break near the target site.
-
Donor DNA Template: Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid containing the desired C312S mutation (TGC to TCC or TCT). Include silent mutations to prevent re-cutting by Cas9 after homology-directed repair (HDR) and to facilitate screening. The homology arms should be at least 40-80 base pairs flanking the mutation site.
-
-
b. Transfection and Clonal Selection:
-
Co-transfect the target cells with a plasmid expressing both Cas9 and the designed gRNA, along with the donor DNA template.
-
After 48-72 hours, select for transfected cells (e.g., using antibiotic resistance or fluorescence-activated cell sorting if the plasmid contains a selectable marker).
-
Plate the cells at a low density to isolate single clones.
-
-
c. Validation of Gene Editing:
-
Expand individual clones and extract genomic DNA.
-
Perform PCR to amplify the targeted region of the CDK7 gene.
-
Use Sanger sequencing to confirm the presence of the C312S mutation and the absence of off-target mutations in predicted sites.
-
Western Blot Analysis of RNAPII CTD Phosphorylation
Western blotting is a direct and widely used cellular assay to assess the inhibition of CDK7.[4] This assay measures the phosphorylation status of the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (Rpb1), a direct substrate of CDK7.[4]
-
a. Cell Culture and Treatment:
-
Culture wild-type (WT) and Cdk7-C312S mutant cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 6 hours).
-
-
b. Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
c. Electrophoresis and Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
-
d. Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies against total Rpb1, phospho-Rpb1 (Ser2, Ser5, and Ser7), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[4]
-
Cell Proliferation Assay
These assays measure the cytotoxic and cytostatic effects of this compound on cancer cells, providing a functional readout of CDK7 inhibition.[4]
-
a. Cell Seeding:
-
b. Compound Treatment:
-
c. Viability Measurement:
-
Add a viability reagent such as WST-8/CCK-8 or MTS to each well and incubate for 1-4 hours.[9]
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
d. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curves and determine the IC50 values for both WT and mutant cell lines.
-
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.[4]
-
a. Treatment and Fixation:
-
b. Staining and Analysis:
-
Stain the cells with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase A.[4]
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[4]
-
Conclusion
Validating the on-target effects of a kinase inhibitor like this compound is a critical step in its development as a chemical probe or therapeutic agent. The use of CRISPR-Cas9 to generate a drug-resistant mutant provides the most definitive evidence that the observed cellular phenotypes are a direct result of inhibiting the intended target.[1] By comparing the effects of this compound on wild-type and Cdk7-C312S mutant cells, researchers can confidently attribute changes in RNAPII phosphorylation, cell proliferation, and cell cycle progression to the specific inhibition of CDK7. This guide provides the necessary framework and protocols for conducting such validation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
